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Achromobactin

Cat. No.: B1264253
M. Wt: 591.5 g/mol
InChI Key: JIVPNYWQBCSFIL-LUEMEQDGSA-N
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Description

Contextualization of Siderophores in Microbial Biology

Iron is an essential micronutrient for the vast majority of life, playing a critical role in fundamental cellular processes such as respiration and DNA synthesis. libretexts.org Despite its abundance in the Earth's crust, its bioavailability is often extremely low in aerobic environments due to the formation of insoluble ferric (Fe³⁺) hydroxides. libretexts.orgwikipedia.org To overcome this limitation, many microorganisms have evolved sophisticated strategies to acquire iron. One of the primary mechanisms involves the secretion of small, high-affinity iron-chelating molecules known as siderophores. libretexts.orgwikipedia.org

Siderophores ("iron carriers" in Greek) are a diverse group of low-molecular-weight organic compounds produced by bacteria, fungi, and even some plants under iron-deficient conditions. wikipedia.orgmdpi.comresearchgate.net They function by scavenging ferric iron from the environment, forming a stable, soluble complex that can then be recognized and taken up by the microbial cell through specific active transport systems. libretexts.orgwikipedia.org Once inside the cell, the iron is typically released from the siderophore complex, often through reduction to the more soluble ferrous (Fe²⁺) form, making it available for metabolic use. wikipedia.org The diversity in siderophore structures is thought to be a result of evolutionary pressures, allowing different microbes to utilize iron sources without competition or to evade inactivation by host organisms. libretexts.org

Significance of Achromobactin as a Hydroxy/Carboxylate Siderophore

Siderophores are broadly classified based on the chemical functional groups they use to coordinate the ferric iron. The main categories include catecholates, hydroxamates, and carboxylates. libretexts.orgwikipedia.org this compound is classified as a hydroxy/carboxylate-type siderophore, specifically a citrate (B86180) siderophore, which utilizes carboxylate and hydroxyl groups for iron chelation. nih.govgoogle.comebi.ac.uk It is composed of a citrate core linked to ethanolamine (B43304) and diaminobutyrate, which are further condensed with α-ketoglutarate. nih.govresearchgate.net

This compound is produced by various bacteria, including the plant pathogen Pectobacterium chrysanthemi (formerly Erwinia chrysanthemi) and several pathovars of Pseudomonas syringae. ebi.ac.uknih.govasm.org Its role is particularly significant in the context of host-pathogen interactions, where the ability to acquire iron is a critical determinant of virulence. nih.govontosight.ai For instance, in Pectobacterium chrysanthemi, this compound is essential for growth in the extracellular spaces of plants and for causing infection. asm.org The production of this compound, sometimes in conjunction with other siderophores like chrysobactin (B1668919), allows these pathogens to adapt to the iron-limited conditions within a plant host. mdpi.comasm.org

Overview of Current Academic Research Trajectories on this compound

Current research on this compound is multifaceted, exploring its biosynthesis, regulation, and role in microbial physiology and pathogenesis. A significant area of investigation is the enzymatic pathway responsible for its synthesis. This compound biosynthesis is notable because it is assembled by NRPS-independent siderophore (NIS) synthetases, a family of enzymes that represent an alternative to the well-studied nonribosomal peptide synthetase (NRPS) machinery. nih.govtandfonline.comnih.gov The this compound pathway involves three distinct types of NIS synthetases (AcsD, AcsA, and AcsC), making it a valuable model system for understanding this class of enzymes. nih.govnih.gov Researchers have successfully reconstituted the entire biosynthetic pathway in vitro, allowing for detailed studies of enzyme substrate specificity and the potential for creating novel this compound analogs. nih.govasm.org

Another major research focus is the regulation of this compound production. In Pseudomonas syringae pv. syringae B728a, an extracytoplasmic function (ECF) sigma factor, AcsS, has been identified as a key regulator of the this compound biosynthesis and secretion genes. plos.org This regulatory mechanism appears to differ from that in Dickeya species, which lack a homolog to AcsS, suggesting distinct evolutionary paths for the regulation of this important siderophore. plos.org

Furthermore, studies are elucidating the role of this compound in microbial fitness and its interaction with host immune systems. Research has shown that both pyoverdine and this compound contribute to the epiphytic fitness of P. syringae. nih.gov Additionally, iron-free this compound has been observed to activate salicylic (B10762653) acid-mediated signaling pathways in the model plant Arabidopsis thaliana, indicating that it may act as a microbial effector that can trigger plant immune responses. mdpi.comencyclopedia.pub This highlights the complex interplay between microbial iron acquisition strategies and host defense mechanisms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H29N3O16 B1264253 Achromobactin

Properties

Molecular Formula

C22H29N3O16

Molecular Weight

591.5 g/mol

IUPAC Name

1-[2-[(3R)-3-carboxy-5-[[(3S)-3-carboxy-3-(2-carboxy-2-hydroxy-5-oxopyrrolidin-1-yl)propyl]amino]-3-hydroxy-5-oxopentanoyl]oxyethyl]-2-hydroxy-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C22H29N3O16/c26-12(23-6-3-11(16(30)31)25-14(28)2-5-22(25,40)19(36)37)9-20(38,17(32)33)10-15(29)41-8-7-24-13(27)1-4-21(24,39)18(34)35/h11,38-40H,1-10H2,(H,23,26)(H,30,31)(H,32,33)(H,34,35)(H,36,37)/t11-,20+,21?,22?/m0/s1

InChI Key

JIVPNYWQBCSFIL-LUEMEQDGSA-N

Isomeric SMILES

C1CC(N(C1=O)CCOC(=O)C[C@](CC(=O)NCC[C@@H](C(=O)O)N2C(=O)CCC2(C(=O)O)O)(C(=O)O)O)(C(=O)O)O

Canonical SMILES

C1CC(N(C1=O)CCOC(=O)CC(CC(=O)NCCC(C(=O)O)N2C(=O)CCC2(C(=O)O)O)(C(=O)O)O)(C(=O)O)O

Synonyms

achromobactin

Origin of Product

United States

Microbial Producers and Environmental Contexts of Achromobactin Biosynthesis

Taxonomic Distribution of Achromobactin-Producing Microorganisms

The ability to synthesize this compound is distributed among several bacterial genera, highlighting its importance in different environmental contexts.

Pseudomonas Species

Several species within the Pseudomonas genus are known to produce this compound, often in conjunction with other siderophores like pyoverdine. asm.orgfrontiersin.org

Pseudomonas syringae : This species complex, known for its plant-pathogenic members, includes several pathovars capable of this compound synthesis.

P. syringae pv. syringae : Strains like B728a and 22d/93 produce this compound. asm.orgplos.orgasm.org In B728a, the this compound gene cluster is located in a genomic region rich in secondary metabolite-producing genes. plos.org Genetic and biochemical studies have confirmed that B728a produces both pyoverdine and this compound, and the inability to synthesize both siderophores restricts growth in iron-deficient conditions. asm.orgnih.gov

P. syringae pv. phaseolicola : Strain 1448a also possesses the gene cluster for this compound biosynthesis, which shows high sequence similarity to that of P. syringae pv. syringae B728a. plos.orgnih.gov This pathovar produces both pyoverdine and this compound as a temperature-regulated secondary siderophore. researchgate.net

Pseudomonas fluorescens : Certain strains of this species, known for their role as plant growth-promoting rhizobacteria, can produce this compound. plos.orgontosight.ai

Pseudomonas chlororaphis : Strains such as HT66, GP72, and Lzh-T5 have the genetic capacity to produce this compound alongside pyoverdine. frontiersin.orgnih.govmdpi.comasm.org In a phenotypic variant of HT66, genes for this compound biosynthesis were significantly overexpressed. frontiersin.org

Pseudomonas corrugata : The this compound gene cluster has been identified in this species. frontiersin.org

Dickeya dadantii (formerly Erwinia chrysanthemi)

This phytopathogenic enterobacterium is a well-documented producer of this compound. asm.orgresearchgate.netasm.orgnih.govasm.orgasm.org The strain 3937 utilizes two siderophores, chrysobactin (B1668919) and this compound, both of which are important for its virulence. asm.orgmdpi.comnih.gov The biosynthesis of this compound in D. dadantii involves a non-ribosomal peptide synthetase-independent pathway. nih.gov The this compound gene cluster in D. dadantii 3937 is approximately 20.6 kb long. plos.orgresearchgate.net

Achromobacter Species

Siderophore production is prevalent within the Achromobacter genus, with some species confirmed to produce this compound. nih.govresearchgate.netasm.org For instance, Achromobacter sp. strain KAs 3-5T, isolated from groundwater, secretes the carboxylate-type siderophore this compound. researchgate.netnih.gov

Sodalis glossinidius

This facultative intracellular symbiont of the tsetse fly possesses a putative this compound siderophore iron acquisition system located on its pSG1 plasmid. nih.govnih.govplos.org The expression of the this compound operon has been confirmed within the tsetse fly, suggesting its role in iron acquisition in this specific host environment. nih.govnih.gov

Table 1: Taxonomic Distribution of this compound-Producing Microorganisms

Genus Species Strain/Pathovar Key Findings
Pseudomonas syringae pv. syringae B728a, 22d/93 Produces both pyoverdine and this compound. asm.orgplos.orgasm.org
pv. phaseolicola 1448a Produces pyoverdine and temperature-regulated this compound. plos.orgnih.govresearchgate.net
fluorescens - Capable of this compound production. plos.orgontosight.ai
chlororaphis HT66, GP72, Lzh-T5 Possesses gene clusters for both pyoverdine and this compound. frontiersin.orgnih.govmdpi.comasm.org
corrugata - This compound gene cluster identified. frontiersin.org
Dickeya dadantii 3937 Produces chrysobactin and this compound, both contributing to virulence. researchgate.netasm.orgasm.orgasm.orgmdpi.comnih.gov
Achromobacter sp. KAs 3-5T Secretes this compound. researchgate.netnih.gov

Environmental Cues and Conditions Inducing this compound Production

The synthesis of this compound is not constitutive but is instead triggered by specific environmental signals, primarily related to the availability of iron.

Iron Limitation and Starvation

The primary and most significant environmental cue for the production of this compound is iron limitation. plos.orgfrontiersin.orgasm.orgresearchgate.netmdpi.comnih.govplos.orgbiorxiv.org When bacteria sense a scarcity of iron in their surroundings, they induce the expression of genes involved in the biosynthesis and transport of siderophores like this compound to scavenge this essential element. researchgate.net

This regulation is predominantly controlled by the Ferric uptake regulator (Fur) protein. asm.orgresearchgate.netasm.org In an iron-replete environment, the Fur protein, complexed with Fe²⁺, acts as a repressor, binding to specific DNA sequences in the promoter regions of iron-regulated genes, including the this compound operon, thereby blocking their transcription. researchgate.netasm.org Conversely, under iron-depleted conditions, Fur is inactive, leading to the derepression and subsequent transcription of the this compound biosynthesis genes. researchgate.netnih.govnih.gov This Fur-dependent regulation has been demonstrated in Dickeya dadantii and Sodalis glossinidius. researchgate.netnih.gov

In Dickeya dadantii, the production of this compound is temporally separated from that of its other siderophore, chrysobactin, with this compound being synthesized earlier in response to iron depletion. researchgate.netasm.org In some Pseudomonas syringae strains, temperature can also influence the production of this compound, in addition to iron availability. researchgate.netbiorxiv.org

Table 2: Environmental Cues for this compound Biosynthesis

Environmental Cue Effect on this compound Production Mechanism of Action
Iron Limitation/Starvation Induction Inactivation of the Fur repressor protein, leading to derepression of this compound biosynthesis genes. researchgate.netnih.govnih.gov

Temperature Regulation

The biosynthesis of this compound is subject to regulation by ambient temperature in certain bacterial species. Research has demonstrated that temperature can act as a critical environmental cue, modulating the production of this secondary siderophore.

In the plant pathogen Pseudomonas syringae pv. phaseolicola 1448a, this compound production is distinctly temperature-sensitive. nih.gov Studies using pyoverdine-null mutants, which are unable to produce their primary siderophore, revealed the presence of a secondary, temperature-regulated siderophore identified as this compound. nih.govresearchgate.net Experimental observations showed that these mutants exhibited significantly greater iron uptake, indicative of siderophore production, at 22°C compared to 28°C. nih.gov This is noteworthy because 28°C is considered the optimal laboratory growth temperature for this bacterium. nih.gov This finding establishes that lower temperatures, which may be more representative of certain plant surface environments, can favor the biosynthesis of this compound in this pathovar. nih.govum.edu.mt The regulation is significant enough that the presence and activity of this compound are readily detectable at the lower temperature, while being substantially reduced at the higher temperature. nih.govresearchgate.net

Table 1: Temperature-Dependent this compound Production in P. syringae pv. phaseolicola 1448a

Experimental Condition Observation Implication Source
Incubation at 28°C Reduced iron uptake by pyoverdine-null mutants. Sub-optimal temperature for this compound production. nih.gov

In Planta Environmental Signals

Within the host plant environment, a complex interplay of signals governs the biosynthesis of this compound. Bacteria must sense and respond to specific host-derived cues to regulate the production of this iron-chelating molecule, which is often crucial for successful colonization and virulence. biorxiv.orgnih.gov

A primary and universal signal is iron availability. nih.gov In Pseudomonas syringae pv. syringae B728a, the extracytoplasmic function (ECF) sigma factor AcsS, which is encoded within the this compound gene cluster, is a major regulator of its biosynthesis. nih.govplos.org The expression of acsS is upregulated under low-iron conditions, subsequently activating the transcription of the this compound biosynthesis and transport genes. plos.org In the soft-rot pathogen Dickeya dadantii (formerly Erwinia chrysanthemi), this compound production is also tied to iron levels, but in a hierarchical fashion. It is produced under less stringent iron limitation compared to its second siderophore, chrysobactin, suggesting this compound is utilized during the initial stages of establishing an infection within the plant. nih.govplos.org

Host-specific molecules released during infection also serve as critical signals. In D. dadantii, products of plant cell wall degradation are key regulators. The intracellular accumulation of 2-keto-3-deoxygluconate (B102576) (KDG), a catabolite of pectin, leads to the derepression of iron transport genes, including those for this compound. apsnet.org Furthermore, changes in the local environment induced by the infection process itself can trigger this compound synthesis. For instance, the alkalinization of plant tissue during D. dadantii infection reduces iron solubility, creating a state of iron starvation that necessitates the production of siderophores like this compound to acquire this essential metal. researchgate.net

Conversely, some virulence-related regulatory systems can suppress this compound synthesis. In D. dadantii, the HrpY regulator, part of a two-component system that controls the Type III secretion system, was found to suppress the acsC gene involved in this compound synthesis, particularly when the bacteria were grown in a medium enriched with pectate. apsnet.org This indicates a complex regulatory network that balances the expression of different virulence factors in response to specific plant-derived signals. The siderophore itself can also act as a signal; iron-free this compound has been shown to activate salicylic-acid-mediated defense pathways in the model plant Arabidopsis thaliana. nih.gov

Table 2: Summary of In Planta Signals Regulating this compound Biosynthesis

Signal Organism Effect on this compound Biosynthesis Mechanism Source(s)
Low Iron Concentration P. syringae pv. syringae B728a Induction Upregulation of the AcsS sigma factor. plos.org, nih.gov
Less Stringent Iron Limitation Dickeya dadantii Induction Utilized for initial iron acquisition before production of higher-affinity siderophores. plos.org, nih.gov
Pectin Degradation Products (KDG) Dickeya dadantii Induction Intracellular accumulation of KDG derepresses iron transport genes. apsnet.org
pH Alkalinization Dickeya dadantii Induction Increased pH in plant tissue lowers iron solubility, inducing siderophore production. researchgate.net
Pectate Enrichment Dickeya dadantii Suppression HrpY regulator suppresses the acsC synthesis gene. apsnet.org

Molecular Mechanisms of Achromobactin Biosynthesis

Non-Ribosomal Peptide Synthetase (NRPS)-Independent Siderophore (NIS) Pathway

The NIS pathway is a key mechanism for the synthesis of a variety of siderophores, including achromobactin. mdpi.commdpi.com Unlike the well-characterized NRPS-dependent pathways, which utilize large, multi-domain enzymes to assemble peptide chains, the NIS pathway employs a set of smaller, individual enzymes. nih.govacs.org These NIS synthetases catalyze the condensation of various precursors, such as carboxylic acids and amines or alcohols, to form the final siderophore structure. tandfonline.com The biosynthesis of this compound involves a gene cluster containing several acs genes, which encode the necessary enzymes for its production. nih.govconstantsystems.com

Overview of NIS Synthetase Classification (Type A, B, C)

NIS synthetases are broadly categorized into three main types—Type A, Type B, and Type C—based on their substrate specificity. nih.govsemanticscholar.org This classification helps in predicting the function of newly discovered NIS enzymes. nih.gov

Type A synthetases typically utilize citric acid as their carboxylic acid substrate and can condense it with various amines and alcohols. nih.govsemanticscholar.org A sub-category, Type A', specifically catalyzes the condensation of citric acid with amines. nih.govoup.com In the this compound biosynthesis pathway, AcsD is classified as a Type A NIS synthetase. nih.govconstantsystems.com

Type B synthetases show a preference for α-ketoglutaric acid as the carboxylic acid substrate and condense it exclusively with amines. nih.govnih.gov

Type C synthetases act on monoamide or monoester derivatives of citric acid or monohydroxamate derivatives of succinic acid. nih.gov A recently proposed subclass, Type C', is thought to be involved in the dimerization and macrocyclization of more complex intermediates. nih.govnih.gov AcsC, another enzyme in the this compound pathway, is a Type C NIS synthetase. nih.gov

AcsA, also involved in this compound synthesis, is proposed to be a processive enzyme, meaning it catalyzes multiple condensation reactions. nih.gov

Enzymatic Steps and Substrate Specificity

The in vitro reconstitution of this compound biosynthesis has demonstrated that the enzymes AcsD, AcsA, and AcsC work in concert to condense the precursors citrate (B86180), ethanolamine (B43304), 2,4-diaminobutyrate, and α-ketoglutarate to form the final this compound molecule. nih.govresearchgate.netasm.org

The initial and committed step in this compound biosynthesis is catalyzed by AcsD. rcsb.org This Type A NIS synthetase initiates the process through the ATP-dependent activation of a carboxylic acid substrate, forming a reactive acyl-adenylate intermediate. nih.govresearchgate.net

AcsD exhibits stereospecificity, selectively activating one of the prochiral carboxyl groups of citric acid to form an enzyme-bound (3R)-citryl-adenylate. nih.gov This intermediate can then react with a nucleophile. nih.gov While L-serine is a highly efficient nucleophilic substrate for AcsD, forming O-citryl-L-serine, the enzyme can also utilize ethanolamine. nih.govtandfonline.com The formation of O-citryl-serine is considered a likely first step, which is then followed by a decarboxylation reaction to yield the O-citryl-ethanolamine moiety found in the final this compound structure. researchgate.nettandfonline.com

The gene cluster for this compound biosynthesis includes acsE, which encodes a putative pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent decarboxylase. nih.govresearchgate.net This enzyme is proposed to catalyze the decarboxylation of the serine moiety in the O-citryl-L-serine intermediate, converting it to O-citryl-ethanolamine. researchgate.netresearchgate.net This step is crucial for generating the correct ethanolamine-derived portion of the this compound molecule. researchgate.net

Following the initial steps catalyzed by AcsD and AcsE, the enzymes AcsA and AcsC are responsible for the subsequent condensation reactions that complete the assembly of this compound. nih.govresearchgate.net

AcsC , a Type C NIS synthetase, is believed to catalyze the condensation of 2,4-diaminobutyric acid (DABA) with the O-citryl-ethanolamine intermediate. nih.gov

AcsA , predicted to be a processive enzyme, is hypothesized to catalyze the acylation of the two amino groups of the resulting DABA-citryl-ethanolamine intermediate with two molecules of α-ketoglutarate. nih.gov

The coordinated action of AcsD, AcsA, and AcsC results in the final structure of this compound. researchgate.netasm.orgwisc.edu

The biosynthesis of this compound draws upon a specific set of precursor molecules that are incorporated into its final structure. nih.govresearchgate.net The core components are:

Citrate : Provides the central backbone of the molecule and is the initial substrate for the Type A NIS synthetase, AcsD. nih.govasm.org

α-Ketoglutarate : Two molecules of α-ketoglutarate are added to the structure, a reaction catalyzed by the processive enzyme AcsA. nih.govresearchgate.net

2,4-Diaminobutyrate (DABA) : This diamino acid is incorporated into the this compound structure, likely through the action of AcsC. nih.govresearchgate.net

Ethanolamine : This component can be directly incorporated or derived from the decarboxylation of L-serine after its initial condensation with citrate. researchgate.net

The precise and ordered incorporation of these precursors by the dedicated NIS synthetases ensures the correct assembly of the this compound siderophore. nih.govresearchgate.net

AcsA and AcsC Condensation Reactions

In Vitro Reconstitution of this compound Biosynthesis

The enzymatic pathway for this compound production has been successfully reconstructed under laboratory conditions, providing significant insights into the specific roles of the biosynthetic enzymes and their substrate requirements. asm.orgresearchgate.net The first in vitro reconstitution of this compound biosynthesis was achieved using purified enzymes from Pseudomonas syringae pv. syringae B728a. asm.orgwisc.edu

Research has demonstrated that a minimal set of three enzymes—AcsD, AcsA, and AcsC—are sufficient to synthesize this compound from its core precursors. asm.orgresearchgate.net These enzymes collectively catalyze the condensation of citrate, ethanolamine, 2,4-diaminobutyrate (DAB), and α-ketoglutarate to form the final this compound molecule. asm.orgresearchgate.netnih.gov

The proposed biosynthetic scheme begins with the enzyme AcsD, a type A NRPS-independent siderophore (NIS) synthetase. researchgate.netnih.gov AcsD activates citrate and condenses it with a nucleophile. researchgate.net While initial proposals suggested L-serine was the primary substrate, which would then be decarboxylated to an ethanolamine moiety by the enzyme AcsE, later in vitro work showed that AcsD can also directly use ethanolamine as a substrate with citrate. researchgate.net Structural and biochemical studies of AcsD from Pectobacterium chrysanthemi have elucidated its mechanism, revealing a novel protein fold that facilitates the stereospecific formation of a (3R)-citryl-adenylate intermediate, which then reacts with L-serine. nih.gov

The flexibility of the biosynthetic pathway has been explored by introducing alternative substrates into the in vitro system. When ethanolamine was replaced with ethylene (B1197577) diamine or 1,3-diaminopropane (B46017), the enzymes were able to produce novel, biologically active analogs of this compound. asm.orgresearchgate.net This adaptability highlights the potential for enzymatic synthesis of diverse siderophore structures.

The key enzymes and substrates involved in the in vitro synthesis are summarized below:

EnzymeTypeFunctionSubstrates
AcsD NIS Synthetase (Type A)Condenses citrate with an amino donor. asm.orgnih.govCitrate, L-serine, Ethanolamine. researchgate.netnih.gov
AcsC NIS Synthetase (Type C)Involved in the condensation of 2,4-diaminobutyrate. asm.orgnih.govO-citryl-ethanolamine, 2,4-diaminobutyrate. researchgate.net
AcsA NIS Synthetase (Type B)Catalyzes the acylation with α-ketoglutarate. asm.orgnih.govDiaminobutyryl-citryl-ethanolamine, α-ketoglutarate. researchgate.net

Genetic Organization of this compound Biosynthetic Gene Clusters

Operon Structure and Polycistronic Transcription

The genes responsible for this compound biosynthesis and transport are typically organized into a single, contiguous cluster within the bacterial genome or on a plasmid. nih.govresearchgate.net This genetic arrangement functions as an operon, a unit of DNA where multiple genes are under the control of a single promoter, leading to their coordinated expression. nih.govwikipedia.org

Experimental evidence from multiple bacterial species confirms that the this compound gene cluster is transcribed as a single polycistronic mRNA molecule. nih.govresearchgate.net For instance, in Sodalis glossinidius, reverse transcription-PCR (RT-PCR) analysis demonstrated that an RT primer specific to the last gene of the putative operon (cbrD) could generate cDNA containing sequences from the first gene (acsF) and a gene in the middle (cbrA). nih.gov This indicates that all the genes from acsF to cbrD are transcribed together on one long mRNA strand. nih.gov Similarly, in Erwinia chrysanthemi (now Dickeya dadantii), the genes for biosynthesis (acs) and transport (acr, yhcA) are organized in a 13 kb operon. researchgate.net In Pseudomonas syringae, the cluster also includes biosynthesis and transport genes, such as acsD, acsE, acsC, acsA, and the ABC transporter system encoded by cbrABCD. nih.govplos.org This operon structure ensures that all the necessary proteins for making and exporting the siderophore are synthesized simultaneously when required. nih.govwikipedia.org

Comparative Genomics and Gene Homology

Comparative genomic analyses of the this compound biosynthetic gene cluster reveal patterns of conservation and divergence across different bacterial species. researchgate.netnih.gov In closely related strains, such as Pseudomonas syringae pv. syringae B728a and P. syringae pv. phaseolicola 1448a, the this compound gene clusters show high levels of sequence homology (88% at the nucleotide level) and conserved gene order and orientation. nih.govplos.org

The table below summarizes the sequence homology of the this compound gene cluster between select bacterial strains.

Reference StrainComparison StrainOverall Cluster Similarity (Nucleotide)Homologous Genes & Similarity
P. syringae pv. syringae B728a P. syringae pv. phaseolicola 1448a 88%16 genes with >80% nucleotide similarity. nih.gov
P. syringae pv. syringae B728a Dickeya dadantii 3937 LowacsA, acsC, acsD, acsE, cbrABCD have >70% nucleotide similarity. researchgate.netnih.gov
Dickeya dadantii 3937 Dickeya zeae Ech1591 86%Not specified. researchgate.net

Interestingly, some components of the cluster are not universally conserved. The gene acsS, which encodes an ECF sigma factor that regulates this compound production in P. syringae B728a, is present in other pseudomonads but is absent in Dickeya strains, indicating different regulatory mechanisms. researchgate.netnih.gov

Evolutionary Implications of Gene Cluster Conservation

The presence of the this compound gene cluster in some P. syringae pathovars (like B728a and 1448a) but its complete absence in others (like DC3000) suggests that the entire cluster has been acquired through horizontal gene transfer. nih.govnih.gov The evolution of such gene clusters is often a dynamic process, shaped by gene gain and loss events that allow bacteria to adapt to specific environmental niches. nih.govdiva-portal.org The conservation of the core biosynthetic machinery across diverse genera highlights the selective advantage conferred by this compound in iron-limited environments. researchgate.net The divergence of regulatory genes, like acsS, suggests that once acquired, the expression of the cluster becomes integrated into the host's specific regulatory networks. researchgate.netnih.gov

Transcriptional and Post-Transcriptional Regulation of this compound Biosynthesis

Ferric Uptake Regulator (Fur) System

The biosynthesis of this compound is tightly controlled at the transcriptional level in response to iron availability, primarily through the Ferric Uptake Regulator (Fur) system. nih.govresearchgate.net The Fur protein is a global transcriptional repressor that, when bound to its corepressor Fe²⁺, recognizes and binds to specific DNA sequences known as "Fur boxes" located in the promoter regions of target genes. frontiersin.orgasm.org

In the case of this compound, the gene cluster's promoter contains a putative Fur binding site. nih.govresearchgate.net Under iron-replete conditions, the Fe²⁺-Fur complex binds to this site, physically blocking RNA polymerase from initiating transcription. nih.govasm.org This repression prevents the energetically costly synthesis of siderophores when iron is abundant. frontiersin.org

Conversely, under iron-limiting conditions, Fur lacks its corepressor and detaches from the DNA. nih.govfrontiersin.org This de-repression allows for the transcription of the this compound operon, leading to the synthesis and secretion of the siderophore to scavenge for iron. nih.govresearchgate.net This direct, negative regulation by Fur has been confirmed in several bacteria. In Erwinia chrysanthemi, band shift assays showed that purified Fur protein specifically binds to the promoter region of the acsF gene, and in a fur null mutant, the this compound genes are constitutively expressed even in the presence of iron. researchgate.net Similarly, in Sodalis glossinidius, expression of the this compound operon was repressed under high-iron conditions but was aberrantly de-repressed in a fur mutant. nih.govnih.gov This conserved mechanism ensures that bacteria can efficiently regulate iron acquisition to maintain cellular homeostasis. nih.govasm.org

Extracytoplasmic Function (ECF) Sigma Factors (e.g., AcsS)

The biosynthesis of this compound is intricately regulated by specific transcription factors, among which the Extracytoplasmic Function (ECF) sigma factor AcsS plays a pivotal role, particularly in Pseudomonas syringae pv. syringae B728a. plos.orgnih.gov ECF sigma factors are a class of alternative sigma factors that respond to external stimuli and regulate gene expression to facilitate survival in changing environments. arxiv.org AcsS, which belongs to the σ⁷⁰ family of sigma factors, is encoded within the this compound biosynthetic gene cluster itself. plos.orgnih.gov

Research has demonstrated that AcsS is a primary regulator of the genes essential for both the synthesis and transport of this compound. plos.orgarxiv.org In response to iron-limited conditions, AcsS activates the transcription of the this compound gene cluster. plos.org Transcriptome analysis using RNA-seq on a B728a mutant with a deletion of the acsS gene (ΔacsS) revealed a significant decrease in the expression of most genes within the this compound cluster compared to the wild-type strain. plos.orgnih.gov For instance, the expression of acsS itself was 923-fold higher in the wild-type strain under iron-limiting conditions. nih.gov The expression of biosynthesis genes such as acsA and acsD decreased by 14.9-fold and 39.6-fold, respectively, in the mutant strain. nih.gov

Interestingly, the deletion of acsS does not completely eliminate this compound production, suggesting the involvement of other regulatory mechanisms. plos.orgnih.gov It has been proposed that PvdS, the ECF sigma factor responsible for regulating the primary siderophore pyoverdine, might also play a cross-regulatory role in this compound synthesis. plos.orgnih.govarxiv.org This is supported by the observation that some genes in the PvdS regulon are also regulated by AcsS, hinting at a potential similarity in their binding sites and a coordinated response to iron starvation. arxiv.orgapsnet.org

The regulatory influence of AcsS extends beyond just this compound. Transcriptomic data shows that AcsS also regulates a wider set of genes involved in iron response and metabolism, secretion, and cell motility, indicating a broader role in the adaptation of P. syringae to its environment. plos.org

Table 1: Differential Expression of this compound Gene Cluster in P. syringae B728a vs. ΔacsS Mutant

GenePutative FunctionFold Change Decrease in ΔacsS Mutant
acsSECF Sigma Factor923.0
acsDNIS Synthetase39.6
acsANIS Synthetase14.9
Psyr_2582TonB-dependent siderophore receptor18.4
cbrAABC Transporter, periplasmic binding protein25.5
cbrBABC Transporter, permease protein24.3
cbrCABC Transporter, permease protein23.3
cbrDABC Transporter, ATP-binding protein20.7

Data derived from RNA-seq analysis comparing wild-type P. syringae B728a and its ΔacsS mutant under iron-limited conditions. plos.orgnih.gov

Global Regulatory Networks (e.g., GacS, SalA, RpoN, AlgU)

The regulation of this compound biosynthesis is integrated into larger, global regulatory networks that control a wide array of cellular processes, including virulence and stress response. In P. syringae, key players in this network include the two-component system sensor kinase GacS and its downstream regulator SalA, as well as the alternative sigma factors RpoN (σ⁵⁴) and AlgU (σE). asm.orgnih.govnih.gov

The GacS/SalA pathway is a central hub in regulating secondary metabolism. asm.orgnih.gov Transcriptome analysis reveals that SalA functions as a major switch in managing iron acquisition. asm.orgnih.gov It exhibits reciprocal regulation over the two siderophores produced by P. syringae B728a: pyoverdine and this compound. asm.org Under iron-limiting conditions, SalA acts as a major activator of pyoverdine synthesis genes. asm.org Conversely, in iron-replete conditions, SalA appears to function as a repressor of this compound synthesis and transport genes. asm.org This suggests a hierarchical system where the primary siderophore, pyoverdine, is favored under iron stress, while this compound expression is suppressed by SalA when iron is sufficient. asm.org

The sigma factors RpoN and AlgU also contribute to this complex regulatory landscape, particularly during plant colonization. asm.orgnih.gov AlgU, which responds to cell envelope stress, influences a large number of genes, many of which are also dependent on RpoN. nih.gov The influence of these regulators is highly plastic, responding differently to environmental signals encountered in different plant tissues (e.g., the leaf surface versus the apoplast). nih.govnih.gov This intricate network allows the bacterium to fine-tune the expression of its iron acquisition systems, including this compound, in response to the specific environmental and stress conditions encountered within the host. nih.govresearchgate.net

Table 2: Summary of Global Regulators' Roles in Siderophore Synthesis in P. syringae B728a

RegulatorTypeRole in Pyoverdine SynthesisRole in this compound SynthesisCondition
SalA Transcriptional Activator (LuxR family)Major ActivatorRepressorIron Limitation (for pyoverdine), Iron Repletion (for this compound) asm.org
GacS Sensor Kinase (Two-component system)Positive Regulator (Upstream of SalA)Indirect Repressor (via SalA)General asm.orgnih.gov
RpoN (σ⁵⁴) Alternative Sigma FactorCo-regulatorCo-regulatorIn planta asm.orgnih.gov
AlgU (σE) Alternative Sigma FactorCo-regulatorCo-regulatorIn planta, Cell Envelope Stress asm.orgnih.gov

Temporal Production Dynamics in Dual Siderophore Systems

Many bacteria produce more than one type of siderophore, and their synthesis is often temporally regulated. This sequential production allows the organism to adapt to fluctuating iron availability and other environmental pressures during growth or infection. researchgate.netnih.gov

A classic example of this dynamic is observed in the plant pathogen Dickeya dadantii (formerly Erwinia chrysanthemi), which produces both this compound and the catechol-type siderophore chrysobactin (B1668919). researchgate.net Studies of bacterial cultures grown under iron-depleted conditions show a distinct temporal sequence: this compound is produced during the early stages of growth. researchgate.net As the bacterial culture progresses and chrysobactin production begins to increase, the synthesis of this compound decreases. researchgate.net This sequential deployment of siderophores with different properties may enable the bacterium to efficiently scavenge iron from diverse sources encountered during the different phases of plant infection. researchgate.net A similar temporal pattern, where one siderophore is produced early followed by a second one later in the growth cycle, has also been noted for petrobactin (B1249178) and bacillibactin in Bacillus anthracis. nih.gov

In some P. syringae pathovars, the production of this compound as a secondary siderophore is also regulated by physical cues, such as temperature. nih.govresearchgate.net For example, in P. syringae pv. phaseolicola 1448a, this compound production is temperature-regulated, while the primary siderophore is pyoverdine. nih.govresearchgate.net This differential regulation suggests that this compound may fulfill a specific role under particular environmental conditions not covered by the primary siderophore system. The ability to produce multiple siderophores with distinct regulatory patterns, such as temporal or temperature-dependent expression, likely confers a significant competitive advantage and enhances ecological fitness. researchgate.netfftc.org.tw

Table 3: Temporal Siderophore Production in Dickeya dadantii

Growth PhasePrimary Siderophore DetectedSecondary Siderophore Detected
Early Growth This compoundLow to None
Later Growth ChrysobactinDecreasing this compound

Based on observations in iron-depleted cultures. researchgate.net

Biological Roles and Interplay of Achromobactin

Iron Acquisition and Homeostasis Strategies

Iron is a critical micronutrient for most microorganisms, yet its bioavailability is often extremely low in aerobic environments due to the formation of insoluble ferric (Fe(III)) oxides. plos.org To overcome this, bacteria like Pseudomonas syringae and Dickeya dadantii (formerly Erwinia chrysanthemi) synthesize and secrete achromobactin to scavenge this essential element. researchgate.netresearchgate.net

Chelation of Ferric Iron (Fe(III))

This compound is classified as a carboxylate-type siderophore, utilizing α-hydroxycarboxylate and amine functional groups to coordinate ferric iron. researchgate.netmdpi.com Its structure, derived from precursors including citrate (B86180), ethanolamine (B43304), 2,4-diaminobutyrate, and α-ketoglutarate, allows it to form a stable, soluble complex with Fe(III). researchgate.netnih.gov This process effectively solubilizes iron from the environment, making it accessible to the bacterium. wikipedia.org

The production of this compound is tightly regulated by the availability of iron. researchgate.netnih.gov In many bacteria, the expression of this compound biosynthesis genes is controlled by the Ferric Uptake Regulator (Fur) protein. researchgate.netnih.gov When intracellular iron levels are sufficient, the Fur protein binds to the promoter region of the this compound operon, repressing its transcription. researchgate.netnih.gov Conversely, under iron-depleted conditions, this repression is lifted, leading to the synthesis and secretion of this compound. researchgate.netnih.gov

In some pathogens, such as Dickeya dadantii, this compound is one of two siderophores produced, the other being chrysobactin (B1668919). researchgate.net Research has shown a temporal production sequence where this compound is synthesized earlier in iron-depleted cultures, when iron limitation is less severe. plos.orgresearchgate.net As the bacterial population grows and iron becomes more scarce, the production of chrysobactin, which has a higher affinity for iron, increases. plos.org This sequential deployment allows the bacterium to efficiently manage iron acquisition based on the level of environmental stress. researchgate.net

Active Transport of Ferric-Achromobactin Complexes

Once this compound has chelated ferric iron, the resulting ferric-achromobactin complex is recognized and actively transported back into the bacterial cell. wikipedia.orgnih.gov This process requires specific cell surface receptors. In Gram-negative bacteria, the transport across the outer membrane is typically mediated by a TonB-dependent receptor. plos.orgwikipedia.org For instance, in Dickeya dadantii, the acr gene (this compound receptor) encodes the specific outer membrane receptor for the ferric-achromobactin complex. researchgate.net

Following transport across the outer membrane into the periplasm, the complex is then moved into the cytoplasm by an inner membrane ABC (ATP-binding cassette) transporter. wikipedia.org Once inside the cytoplasm, the iron must be released from the siderophore to be utilized by the cell. This is often accomplished by the reduction of Fe(III) to ferrous iron (Fe(II)), which has a lower affinity for this compound, or through enzymatic degradation of the siderophore molecule. wikipedia.orgmdpi.com The released iron can then be incorporated into various metabolic enzymes and other essential cellular components. plos.org

Contribution to Microbial Fitness and Survival

The ability to produce and utilize this compound provides a significant advantage to microorganisms, enhancing their ability to grow, compete, and survive in diverse and often challenging environments.

Growth Enhancement in Iron-Limited Environments

The primary role of this compound is to facilitate iron uptake, which is essential for bacterial growth and metabolism. plos.org In environments where iron is scarce, such as on plant surfaces or within host tissues, the production of this compound is critical for survival. plos.orgoup.com Studies have demonstrated that bacterial mutants unable to synthesize this compound exhibit significantly impaired growth under iron-limiting conditions compared to their wild-type counterparts. researchgate.netnih.gov For example, a mutant of Sodalis glossinidius with a defect in the this compound biosynthesis gene acsD showed greatly reduced in vitro growth, which could be restored by the addition of exogenous this compound. nih.gov Similarly, in Pseudomonas syringae pv. syringae B728a, strains incapable of producing either of its two siderophores, pyoverdine or this compound, were unable to grow in iron-limiting media. researchgate.net

The table below summarizes findings on the effect of this compound on bacterial growth.

Organism Experimental Finding Conclusion
Sodalis glossinidiusA mutant in the acsD biosynthesis gene showed significantly reduced growth in vitro. nih.govThis compound is crucial for growth in iron-limited conditions. nih.gov
Pseudomonas syringae pv. syringae B728aA double mutant unable to synthesize pyoverdine or this compound could not grow under iron-limiting conditions. researchgate.netSiderophore production, including this compound, is essential for growth when iron is scarce. researchgate.net
Dickeya dadantiiThis compound is produced at less stringent iron limitation levels than the siderophore chrysobactin. plos.orgThis compound is important for establishing growth during the initial phases of infection. plos.org
Pseudomonas syringae pv. syringae 22d/93Mutants unable to produce this compound showed reduced population sizes on soybean leaves. asm.orgThis compound contributes significantly to the ability to colonize plant surfaces. asm.org

Competitive Advantages in Microbial Communities

In complex microbial communities, the ability to efficiently scavenge iron provides a distinct competitive advantage. plos.org By producing this compound, bacteria can sequester the limited available iron, thereby depriving competitors that may lack such efficient iron-uptake systems. plos.org This strategy is particularly effective on plant surfaces, where diverse microbial populations compete for nutrients. researchgate.net

However, the competitive landscape can be complex. In some cases, the presence of a more potent siderophore can mask the contribution of this compound. For instance, in Pseudomonas syringae pv. phaseolicola 1448a, which produces both pyoverdine and this compound, the contribution of this compound to fitness was found to be masked by the presence of the more effective siderophore, pyoverdine. researchgate.net This suggests a hierarchy in siderophore utility, where different siderophores may be more or less important depending on the specific environmental context and the competitive microbial milieu.

Epiphytic Fitness

Epiphytic fitness refers to the ability of a microorganism to survive and grow on the surface of plants, a nutrient-poor and often harsh environment. asm.orgresearchgate.net Iron is a particularly limiting nutrient on leaf surfaces. asm.org The production of this compound has been shown to be a key factor contributing to the epiphytic fitness of plant-associated bacteria like Pseudomonas syringae. researchgate.netnih.gov

Research on Pseudomonas syringae pv. syringae 22d/93 demonstrated that the disruption of either this compound or pyoverdine biosynthesis significantly impaired its epiphytic fitness on soybean leaves. plos.orgasm.org This indicates that these iron-scavenging molecules are crucial for survival and colonization on the leaf surface, rather than solely acting as virulence factors during infection. plos.org The ability to acquire iron via this compound allows these bacteria to establish populations on plants, which is a critical first step for many plant-pathogen interactions. asm.orgoup.com

Role in Microbial Virulence and Pathogenesis

This compound, a citrate-based siderophore, is a key player in the virulence of several microorganisms by facilitating the acquisition of iron, an essential element for bacterial survival and proliferation within a host.

Plant Pathogenesis (e.g., Dickeya dadantii, Pseudomonas syringae)

In the realm of plant diseases, this compound is a significant virulence factor for certain phytopathogens.

Dickeya dadantii : This bacterium, formerly known as Erwinia chrysanthemi, is responsible for soft rot diseases in a wide array of plants. mdpi.com It produces two primary siderophores to secure iron from the host environment: chrysobactin and this compound. mdpi.comresearchgate.net Research has demonstrated that these two siderophores are essential for the bacterium's full virulence. researchgate.netnih.govasm.org Pathogenicity tests on African violets revealed that a mutant strain of E. chrysanthemi unable to produce this compound showed a significant delay in the onset of disease symptoms. researchgate.net While the production of either siderophore can support virulence, the bacterium requires both to effectively colonize plant tissues and cause disease, indicating that this compound is a critical component of its pathogenic strategy. researchgate.net

Insect Symbiont Interactions (e.g., Sodalis glossinidius)

The influence of this compound extends to symbiotic relationships, such as that between the bacterium Sodalis glossinidius and the tsetse fly (Glossina sp.). nih.govasm.org S. glossinidius, a facultative symbiont, possesses a complete operon for this compound biosynthesis and transport on its pSG1 plasmid. nih.govsemanticscholar.org This system is expressed when the bacterium is within the tsetse fly. nih.govasm.org The production of this siderophore is crucial for iron acquisition in specific tissues of the fly. asm.org Mutant Sodalis strains unable to synthesize the siderophore showed reduced growth within the host, a defect that could be restored by providing exogenous this compound. nih.gov This indicates that the siderophore-mediated iron acquisition is vital for maintaining the symbiotic relationship. nih.govasm.org

Interplay with Other Virulence Factors and Sequestration Mechanisms

This compound's role in virulence is deeply connected to its ability to counteract host iron-withholding strategies, a defense mechanism known as nutritional immunity. oup.com Hosts, both plant and animal, sequester iron using proteins like ferritin to limit its availability to invading microbes. oup.com Pathogens like D. dadantii deploy siderophores such as this compound to scavenge this sequestered iron, making it available for their own metabolic needs. mdpi.comoup.com

The expression of this compound biosynthesis genes is tightly controlled. In D. dadantii and S. glossinidius, the global repressor protein Fur (Ferric uptake regulator) represses the this compound operon when iron is plentiful. nih.govasm.org Under the iron-limited conditions found within a host, this repression is lifted, allowing for siderophore production. nih.govasm.org In D. dadantii, the PhoPQ two-component system also regulates the expression of the this compound operon, highlighting a complex regulatory network that integrates iron availability with other environmental signals to control virulence. asm.org Furthermore, there is evidence of physical interactions between the machinery for this compound synthesis and the Type II Secretion System (T2SS), a key virulence factor in D. dadantii, suggesting a coordinated mechanism for virulence factor production and iron homeostasis. asm.orgresearchgate.net

Masking Effects by Co-produced Siderophores (e.g., Pyoverdine)

In bacteria that produce multiple siderophores, such as Pseudomonas syringae, the presence of a high-affinity siderophore can obscure the contribution of others. nih.govresearchgate.netnih.gov Pyoverdine is a significantly more effective siderophore than this compound under many laboratory conditions. nih.govresearchgate.netnih.govresearchgate.net Consequently, in studies with P. syringae pv. phaseolicola 1448a, the iron-acquiring capability of pyoverdine was so dominant that it masked the phenotypic effects of this compound. nih.govresearchgate.netnih.gov The contribution of this compound was only revealed when the pyoverdine biosynthesis genes were knocked out. nih.govresearchgate.netnih.gov

Despite this masking effect, the production of multiple siderophores is not considered redundant. It likely provides a competitive advantage in complex natural environments where conditions fluctuate. This compound may be more effective under specific circumstances, such as different pH levels or in the presence of competing microbes. nih.gov For instance, the production of this compound by P. syringae 1448a was found to be temperature-regulated, suggesting it may have a specialized role under particular environmental conditions. nih.govresearchgate.netnih.gov

Microbial-Host Interactions

The production of this compound by bacteria directly impacts the host's internal environment, particularly its iron balance.

Influence on Host Iron Homeostasis and Transport

By actively sequestering iron, siderophores like this compound can disrupt the host's iron homeostasis. mdpi.com The host actively tries to limit iron availability to pathogens as a defense strategy. mdpi.comoup.com In plants, this involves storing iron in ferritin. mdpi.com The production of this compound and chrysobactin by D. dadantii can mobilize this stored iron, directly interfering with the plant's defense. nih.gov

Studies have shown that siderophore-null mutants of D. dadantii lead to a compromised expression of the ferritin-encoding gene AtFer1 in Arabidopsis thaliana. mdpi.com Conversely, the application of iron-free this compound and chrysobactin can activate the salicylic-acid-mediated signaling pathway in Arabidopsis, indicating that the plant recognizes these siderophores and mounts a defense response. mdpi.com This tug-of-war for iron is a central theme in microbial-host interactions, where the pathogen's ability to acquire iron via siderophores like this compound is pitted against the host's mechanisms to withhold this vital nutrient. mdpi.comfrontiersin.org

Research Findings on this compound's Role

OrganismKey FindingImpact on Virulence/InteractionReference
Dickeya dadantiiProduces two essential siderophores, this compound and chrysobactin.Both are required for full virulence and to overcome host iron limitation. researchgate.netnih.gov researchgate.netnih.gov
Pseudomonas syringaeProduces this compound as a secondary, temperature-regulated siderophore.Contributes to fitness, but its effect can be masked by the more efficient pyoverdine. nih.govresearchgate.netnih.gov nih.govresearchgate.netnih.gov
Sodalis glossinidiusThis compound synthesis is encoded on a plasmid and expressed within the tsetse fly host.Essential for iron acquisition and maintaining the symbiotic relationship. nih.govasm.org nih.govasm.org
Table 1: Summary of this compound's Function in Different Microorganisms.

Regulation of this compound Production

OrganismRegulatory FactorMode of ActionReference
Dickeya dadantiiFur (Ferric uptake regulator)Represses this compound synthesis in iron-replete conditions. asm.org asm.org
Dickeya dadantiiPhoQ (Sensor Kinase)Regulates expression of the this compound operon. asm.org asm.org
Sodalis glossinidiusFur (Ferric uptake regulator)Represses this compound gene expression when iron is plentiful. nih.govasm.org nih.govasm.org
Table 2: Key Regulators of this compound Synthesis.

Modulation of Host Immune Responses (e.g., Salicylic (B10762653) Acid Pathway)

This compound, a siderophore produced by various plant pathogenic bacteria, plays a significant role in the intricate interplay between the microbe and its plant host. Beyond its primary function in iron acquisition, this compound acts as a modulator of the host's innate immune system, notably influencing the salicylic acid (SA) signaling pathway. This modulation is a key aspect of the pathogen's strategy to create a favorable environment for infection and proliferation.

The application of iron-free this compound, along with another siderophore, chrysobactin, has been shown to activate the salicylic acid-mediated signaling pathway in the model plant Arabidopsis thaliana. mdpi.com This activation is largely attributed to the potent iron-chelating property of this compound. By sequestering iron in the leaf tissues, this compound effectively creates a localized iron-deficient state for the plant cells. researchgate.net Plants perceive this disruption of iron homeostasis as a danger signal, which in turn triggers a defense response that involves the accumulation of salicylic acid. mdpi.com

Salicylic acid is a critical phytohormone that orchestrates the plant's defense against biotrophic and hemibiotrophic pathogens. Its accumulation typically leads to the induction of a suite of defense-related genes, including the Pathogenesis-Related (PR) genes, which encode proteins with antimicrobial activities. The activation of the SA pathway by this compound-producing bacteria, such as Dickeya dadantii (formerly Erwinia chrysanthemi), is considered a strategic manipulation of the host's defense network. researchgate.net

Interestingly, the induction of the SA pathway by bacterial siderophores can have a dual effect. On one hand, it represents the plant's attempt to fend off the invading pathogen. On the other hand, many successful pathogens have evolved to take advantage of the complex cross-talk between different plant hormone signaling pathways. The salicylic acid pathway is often antagonistic to the jasmonic acid (JA) and ethylene (B1197577) (ET) signaling pathways, which are typically more effective against necrotrophic pathogens and herbivorous insects. By deliberately triggering the SA pathway, pathogens like D. dadantii may suppress the JA/ET-mediated defenses, thereby rendering the plant more susceptible to the specific infection strategy of the pathogen. researchgate.net

Research using mutants of D. dadantii that are deficient in siderophore production has underscored the importance of these molecules in modulating host responses. A siderophore-null mutant strain was found to have a compromised ability to induce the expression of the ferritin-encoding gene AtFer1 in Arabidopsis thaliana. mdpi.com Ferritins are iron-storage proteins that play a role in managing iron levels and mitigating oxidative stress, and their induction is considered a basal defense mechanism. This finding suggests that siderophore-triggered iron mobilization is a key signal perceived by the host to initiate defense measures. mdpi.com

While much of the research has investigated this compound in concert with other siderophores like chrysobactin, the evidence points to this compound's significant contribution to virulence and its ability to manipulate plant immune responses through its iron-chelating activity and subsequent activation of the salicylic acid pathway. researchgate.net

Detailed Research Findings on Siderophore-Mediated Immune Modulation

The following table summarizes key research findings related to the modulation of plant immune responses by bacterial siderophores, with a focus on the pathways affected. While specific data for this compound alone is limited in the available literature, the collective findings on siderophores from pathogens that produce this compound provide a strong indication of its role.

Siderophore(s) Studied Host Plant Key Findings Affected Pathway(s) Reference(s)
This compound and ChrysobactinArabidopsis thalianaApplication of iron-free siderophores activates the salicylic acid-mediated signaling pathway.Salicylic Acid Pathway mdpi.com
ChrysobactinArabidopsis thalianaInduces the expression of the PR1 gene, a marker for the salicylic acid pathway.Salicylic Acid Pathway researchgate.net
This compound and ChrysobactinArabidopsis thalianaA siderophore-null mutant of Dickeya dadantii showed compromised induction of the ferritin gene AtFer1.Iron Homeostasis, Basal Defense mdpi.com
ChrysobactinArabidopsis thalianaRepresses the jasmonic acid/ethylene pathway marker gene PDF1.2.Jasmonic Acid/Ethylene Pathway researchgate.net
Desferrioxamine (a non-bacterial siderophore)Arabidopsis thalianaInfiltration leads to the accumulation of salicylic acid and jasmonic acid, and induces defense-related gene expression.Salicylic Acid and Jasmonic Acid Pathways mdpi.com

Achromobactin Transport Systems

Outer Membrane Receptor Recognition and Binding

The first step in the internalization of the ferri-achromobactin complex is its recognition and binding to a specific receptor located on the outer membrane of Gram-negative bacteria. ontosight.aitcdb.org This transport is an active process, requiring energy to move the large siderophore complex across the outer membrane. The receptor functions as a specific, high-affinity binding site, ensuring that only the cognate siderophore is captured. tcdb.org

In the plant pathogen Dickeya dadantii (formerly Erwinia chrysanthemi), the outer membrane receptor for ferri-achromobactin is designated Acr (Achromobactin receptor). researchgate.net The gene encoding this receptor is part of a large operon that also includes genes for this compound biosynthesis. researchgate.net Similarly, in Sodalis glossinidius, a symbiont of the tsetse fly, a gene homologous to acr is annotated as the ferric-siderophore outer membrane receptor. nih.gov A mutant of S. glossinidius with a defective acr gene was unable to utilize exogenous this compound, confirming the receptor's essential role in transport. nih.gov In Pseudomonas syringae pv. syringae B728a, a gene upstream of the this compound biosynthesis cluster is predicted to encode a siderophore receptor that likely functions analogously to Acr, despite sharing low sequence identity. nih.gov These outer membrane receptors belong to the broader family of TonB-dependent transporters, characterized by a β-barrel structure that forms a channel through the membrane and a "plug" or "cork" domain that occludes the channel until a specific substrate binds. tcdb.org

Receptor Protein Encoding Gene Organism Reference
This compound receptor (Acr)acrDickeya dadantii 3937 researchgate.net
Ferric-siderophore outer membrane receptoracrSodalis glossinidius nih.gov
Putative this compound receptorPsyr_2582Pseudomonas syringae pv. syringae B728a nih.gov

Role of TonB-ExbB-ExbD Complex in Outer Membrane Transport

The transport of ferri-achromobactin through its outer membrane receptor is not a passive process; it requires energy, which is supplied by the TonB-ExbB-ExbD complex. tcdb.org This system is a hallmark of Gram-negative bacteria, coupling the proton motive force (pmf) of the cytoplasmic (inner) membrane to the active transport of substrates across the outer membrane. mdpi.comresearchgate.net

The complex consists of three core proteins:

TonB: A protein that spans the periplasm, anchored in the cytoplasmic membrane, and physically interacts with the outer membrane receptor. mdpi.comresearchgate.net

ExbB: An inner membrane protein that is thought to form a scaffold and a proton channel. mdpi.comresearchgate.net

ExbD: Another inner membrane protein that works with ExbB to transduce energy and is likely involved in proton translocation. mdpi.com

Upon binding of the ferri-achromobactin complex to the Acr receptor, a conformational change is induced in the receptor, allowing its TonB-box (a conserved sequence near the N-terminus) to interact with the C-terminal domain of TonB. tcdb.orgresearchgate.net The TonB-ExbB-ExbD complex harnesses the energy from the proton motive force, which is then transduced through TonB to the outer membrane receptor. mdpi.com This energy input is thought to drive a significant conformational change in the receptor's plug domain, effectively opening the channel and allowing the ferri-achromobactin to enter the periplasm. mdpi.com A mutation in the tonB gene of Erwinia chrysanthemi was shown to impair the transport of ferri-achromobactin, demonstrating the essential role of this complex in the uptake process.

Component Location Primary Function Reference
TonB Inner Membrane / PeriplasmEnergy transducer; physically links the inner membrane to the outer membrane receptor. mdpi.comresearchgate.net
ExbB Inner MembraneForms a scaffold and part of the proton channel; stabilizes TonB. mdpi.comresearchgate.net
ExbD Inner MembraneInvolved in proton translocation and energy transduction from the pmf. mdpi.comresearchgate.net

Periplasmic Binding Proteins (PBPs)

Once the ferri-achromobactin complex traverses the outer membrane, it enters the periplasmic space. Here, it is captured by a specific periplasmic binding protein (PBP). ontosight.aiembl.de These soluble proteins exhibit high affinity and selectivity for their substrates, preventing the substrate from diffusing back out of the cell and ensuring its efficient delivery to the next stage of the transport pathway. ebi.ac.ukexpasy.org

For this compound transport in Erwinia chrysanthemi (now Dickeya dadantii), the specific PBP is CbrA. embl.deebi.ac.ukexpasy.org CbrA is a component of the CbrABCD transport system. ebi.ac.uk It binds the ferri-achromobactin complex and shuttles it across the periplasm to the inner membrane ABC transporter. embl.de The structure of these types of PBPs is typically composed of two domains that create a substrate-binding cleft between them. expasy.org The binding of the ligand induces a conformational change, closing the cleft and preparing the PBP for interaction with its cognate inner membrane transporter. While outer membrane receptors can sometimes be promiscuous, PBPs often provide a higher degree of specificity to the transport system. acs.org

Protein Encoding Gene Function Organism Reference
CbrAcbrAThis compound-binding periplasmic proteinDickeya dadantii (Erwinia chrysanthemi) embl.deebi.ac.ukexpasy.org

Inner Membrane ABC Transporters

The final step of translocation into the cytoplasm is mediated by an ATP-binding cassette (ABC) transporter located in the inner membrane. ontosight.ai These transporters utilize the energy from ATP hydrolysis to power the movement of substrates against a concentration gradient. embl.de The this compound transport system is a classic example of a binding-protein-dependent ABC importer. uniprot.org

In Dickeya dadantii, the inner membrane transporter for this compound is the CbrBCD complex. uniprot.org It consists of:

CbrB and CbrC: These are the transmembrane domains (TMDs) or permease proteins. uniprot.orgbiorxiv.org They form a channel through the inner membrane. CbrB is the primary permease protein responsible for translocation. uniprot.org

CbrD: This is the nucleotide-binding domain (NBD) or ATPase component, located on the cytoplasmic side of the membrane. nih.gov It binds and hydrolyzes ATP, providing the energy for transport.

The ferri-achromobactin-loaded PBP (CbrA) docks with the periplasmic face of the CbrBC permease complex. embl.de This interaction, coupled with ATP hydrolysis by CbrD, drives a conformational change in the permease, opening the channel and releasing the ferri-achromobactin into the cytoplasm. ontosight.ai Once inside the cell, the iron is released from the siderophore, often through a reductive mechanism, making it available for cellular processes.

Component Encoding Gene Type Function Organism Reference
CbrBcbrBPermease (TMD)Forms the transmembrane channel.Dickeya dadantii uniprot.org
CbrCcbrCPermease (TMD)Contributes to the transmembrane channel. biorxiv.org
CbrDcbrDATPase (NBD)Hydrolyzes ATP to power transport.Sodalis glossinidius nih.gov
YusVyusVATPase (NBD)Putative ATPase for this compound transport.Bacillus megaterium paidb.re.kr

Regulatory Mechanisms Governing Transport System Expression

The expression of genes involved in the biosynthesis and transport of this compound is tightly regulated to match the cell's metabolic needs and the availability of iron in the environment. researchgate.netontosight.ai

The primary and most widespread regulatory mechanism is control by the Ferric uptake regulator (Fur) protein. researchgate.netapsnet.org In iron-replete conditions, Fur binds to Fe²⁺ as a cofactor and acts as a transcriptional repressor. The Fur-Fe²⁺ complex binds to a specific DNA sequence, known as the "Fur box," located in the promoter regions of iron-regulated genes, including the operons for this compound synthesis and transport. researchgate.netapsnet.org This binding blocks transcription. Under iron-limiting conditions, Fur is unable to bind iron, causing it to detach from the DNA and leading to the derepression and high-level expression of the transport system genes. researchgate.net

Other regulatory systems have also been shown to influence the expression of this compound-related genes:

PhoPQ two-component system: In Erwinia chrysanthemi, a mutation in the phoQ sensor kinase gene led to enhanced expression of the acs operon (this compound synthesis) and the cbrA transport gene, suggesting the PhoPQ system, which typically responds to magnesium limitation and other stresses, also modulates iron metabolism. asm.org

ECF-σ Factors: In Pseudomonas syringae, the extracytoplasmic function (ECF) sigma factor AcsS is upregulated in low-iron conditions and is required for the expression of the this compound gene cluster. plos.org

GacS/SalA System: In P. syringae, the global regulator SalA, which is part of the GacS/GacA signal transduction pathway, appears to function as a central coordinator of iron homeostasis. SalA represses this compound genes when iron is available and reciprocally regulates the expression of different siderophore systems (pyoverdine and this compound), suggesting a role in balancing iron and sulfur uptake for the synthesis of iron-sulfur clusters. asm.orgresearchgate.net

Regulator Type Effect on this compound Transport Genes Condition Organism Reference
FurTranscriptional RepressorRepresses expressionHigh IronDickeya dadantii, Sodalis glossinidius researchgate.netnih.govapsnet.org
PhoQSensor KinaseNegative regulation (mutation enhances expression)UnspecifiedDickeya dadantii asm.org
AcsSECF Sigma FactorPositive regulatorLow IronPseudomonas syringae plos.org
SalATranscriptional RegulatorRepresses expressionHigh IronPseudomonas syringae asm.orgresearchgate.net

Structural Analogs and Biosynthetic Engineering

Natural Structural Variations and Derivatives of Achromobactin

This compound is a citrate-based siderophore produced by various bacteria, including the plant pathogens Dickeya dadantii (formerly Erwinia chrysanthemi) and several pathovars of Pseudomonas syringae. nih.gov, semanticscholar.org Despite being produced by different species, the core structure of this compound appears to be highly conserved. Cross-utilization studies have demonstrated that the this compound synthesized by P. syringae pv. syringae B728a can be recognized and used by D. dadantii, suggesting structural identity. semanticscholar.org Similarly, the this compound from P. syringae pv. syringae 22d/93 was shown to be structurally conform to that produced by D. dadantii. asm.org

While distinct natural derivatives of this compound itself have not been extensively reported, other citrate-based siderophores share structural similarities. For instance, chryseochelins, produced by Chryseobacterium spp., are also citrate-based. oup.com Notably, the unstable isomer chryseochelin B and its stable fatty acid derivative, chryseochelin C, feature an unusual ester linkage to the citrate (B86180) core, a characteristic that bears resemblance to the structure of this compound. oup.com, uzh.ch This suggests that nature employs varied enzymatic strategies to modify a common citrate scaffold, leading to a diversity of related siderophores.

The biosynthesis of this compound relies on NRPS-independent siderophore (NIS) synthetases, a family of enzymes that assemble siderophores from precursors without a peptide backbone. nih.gov The this compound pathway specifically utilizes three types of these synthetases (A, B, and C), making it a valuable model for studying this class of enzymes. nih.gov

Engineered this compound Analogs and Their Biological Activity

The flexibility of the this compound biosynthetic enzymes has been successfully exploited to generate novel structural analogs. Through in vitro reconstitution of the biosynthetic pathway, researchers have demonstrated that the enzymes can accept alternative substrates, leading to the creation of modified this compound molecules. nih.gov, researchgate.net

A key strategy has been the replacement of the natural precursor, ethanolamine (B43304). In studies involving the purified enzymes AcsD, AcsA, and AcsC from Pseudomonas syringae pv. syringae B728a, ethanolamine was substituted with other small diamines. nih.gov, asm.org, nih.gov This chemo-enzymatic approach yielded new analogs whose biological activity was then assessed. The ability of these engineered compounds to promote bacterial growth under iron-limited conditions confirmed that they retained their function as siderophores. nih.gov, researchgate.net

The table below summarizes the findings from these biosynthetic engineering efforts.

Table 1: Engineered this compound Analogs and Their Activity
Natural PrecursorSubstrate Analog UsedResulting AnalogBiological ActivityReference
EthanolamineEthylene (B1197577) diamineThis compound analog with an ethylene diamine moietyBiologically active; restored growth of siderophore-deficient strains in iron-limited media. nih.gov, asm.org, researchgate.net
Ethanolamine1,3-Diaminopropane (B46017)This compound analog with a 1,3-diaminopropane moietyBiologically active; restored growth of siderophore-deficient strains in iron-limited media. nih.gov, asm.org, researchgate.net

These studies underscore the substrate promiscuity of the this compound biosynthetic machinery and provide a proof-of-concept for using this system to generate a library of novel siderophores with potentially altered properties. nih.gov

Strategies for Biosynthetic Pathway Manipulation

Manipulation of the this compound biosynthetic pathway can be achieved through several strategies, primarily targeting the enzymes and regulatory elements that govern its production.

One of the most powerful strategies is the in vitro reconstitution of the biosynthetic pathway. nih.gov, researchgate.net The minimal enzymatic system required for this compound synthesis consists of three NIS synthetases: AcsD, AcsA, and AcsC. nih.gov By purifying these enzymes, researchers can create a cell-free system to synthesize this compound from its core precursors: citrate, ethanolamine, 2,4-diaminobutyrate, and α-ketoglutarate. nih.gov, asm.org This in vitro system serves as a platform for "precursor-directed biosynthesis," where natural substrates are replaced with synthetic analogs to probe enzyme specificity and generate novel compounds, as demonstrated with the successful incorporation of ethylene diamine and 1,3-diaminopropane. nih.gov, nih.gov

Another key strategy involves the genetic manipulation of the regulatory mechanisms that control the expression of the this compound gene cluster. In P. syringae pv. syringae B728a, the biosynthesis and secretion of this compound are under the control of an extracytoplasmic function (ECF) sigma factor, named AcsS. semanticscholar.org This regulator is encoded within the this compound gene cluster itself. Deletion of the acsS gene significantly impacts, though does not completely eliminate, the production of this compound, indicating its role as a major, but not sole, regulator. semanticscholar.org Targeting such regulatory genes allows for the modulation of siderophore production levels. Interestingly, the Dickeya strains that also produce this compound lack a homolog for AcsS, suggesting that the biosynthetic pathway is regulated differently in these bacteria, offering alternative targets for manipulation. semanticscholar.org

Furthermore, the creation of gene knockouts has been a crucial tool. By disrupting specific genes in the biosynthetic pathway, such as acsD, researchers can create this compound-negative mutants. asm.org These mutants are essential for confirming the role of the siderophore in various processes, such as epiphytic fitness, and for testing the activity of engineered analogs. asm.org

Advanced Methodologies in Achromobactin Research

Genetic Perturbation Techniques

Genetic perturbation is a powerful approach to elucidate the function of genes involved in the achromobactin biosynthetic pathway. broadinstitute.org By intentionally disrupting specific genes, researchers can observe the resulting phenotypic changes, thereby inferring the gene's role.

Targeted gene deletion is a fundamental technique used to understand the function of specific genes in the this compound biosynthesis pathway. This method involves the precise inactivation or removal of a target gene to observe the resulting impact on the organism. patsnap.com

One common approach involves homologous recombination, often utilizing suicide plasmids. peerj.com This technique allows for the replacement of the target gene with a selectable marker, creating a "knockout" mutant. nih.gov For instance, a mutation in the putative this compound biosynthesis gene acsD in Sodalis glossinidius was created to eliminate detectable siderophore production. nih.govnih.gov This confirmed the essential role of AcsD in the production of this compound. The resulting mutant strain's reduced growth could be restored by the addition of external this compound, demonstrating a functional transport system for the siderophore. nih.govnih.gov

Similarly, in Pseudomonas syringae pv. syringae B728a, strains unable to synthesize either pyoverdine or this compound were generated. These double mutants were incapable of growth under iron-limiting conditions, confirming that these are the two primary siderophores produced by this bacterium. researchgate.netasm.orgnih.gov These knockout studies are crucial for confirming the biological function of the entire gene cluster.

Transcriptional fusion assays are employed to study the regulation of gene expression. In the context of this compound, these assays have been instrumental in understanding how the expression of biosynthetic genes is controlled, particularly in response to iron availability.

This technique involves fusing the promoter region of a gene of interest to a reporter gene, such as gfp (green fluorescent protein) or uidA (encoding β-glucuronidase). The expression of the reporter gene then serves as a proxy for the transcriptional activity of the target promoter.

For example, to study the regulation of the this compound operon in Sodalis glossinidius, a plasmid containing the ach promoter fused to gfp was constructed. nih.gov This construct demonstrated that under high-iron conditions, transcription from the ach promoter was repressed. nih.gov This repression was lifted as iron levels decreased, indicating iron-dependent regulation. nih.gov Further studies using a Fur (ferric uptake regulator) titration assay (FURTA) confirmed that the Fur protein directly binds to the this compound operon promoter to mediate this repression. nih.gov In another study, a transcriptional fusion of the uidA gene to the sypA gene was used to verify regulation by the salA gene in Pseudomonas syringae. apsnet.org

Targeted Gene Deletion and Knockout Studies

Biochemical Characterization of Enzymes

Understanding the enzymatic machinery of this compound biosynthesis requires detailed biochemical analysis of the involved proteins.

The enzymes responsible for this compound biosynthesis, including AcsD, AcsA, and AcsC, have been purified from various bacterial species to study their catalytic properties. researchgate.netasm.orgnih.gov Purification allows for in vitro reconstitution of the biosynthetic pathway and detailed kinetic analysis.

The enzyme AcsD, a non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) synthetase, catalyzes the first committed step in this compound biosynthesis. researchgate.netnih.gov Kinetic analysis of AcsD from Dickeya dadantii revealed its efficiency in activating citrate (B86180). With a magnesium ion concentration of 30 mM, the apparent kinetic parameters for citrate were determined. researchgate.net

Kinetic ParameterValue
Km (citrate)14.7 ± 0.002 mM
kcat2.2 × 10³ s⁻¹
kcat/KM1.5 × 10⁵ M⁻¹s⁻¹

Table 1: Apparent kinetic parameters for the enzyme AcsD with citrate as a substrate. researchgate.net

This type of analysis provides quantitative data on enzyme performance, including the substrate concentration at which the enzyme reaches half of its maximum velocity (Km) and the turnover number (kcat), which represents the number of substrate molecules converted to product per enzyme molecule per second.

Determining the substrate specificity of the biosynthetic enzymes is crucial for understanding the assembly of the this compound molecule. numberanalytics.com The AcsD enzyme, for instance, has been shown to be highly specific for citrate as its carboxylate substrate. tandfonline.com However, its specificity for the nucleophilic substrate is more relaxed.

Studies on AcsD from D. dadantii have shown that while L-serine is the preferred nucleophile, the enzyme can also utilize other molecules such as D-serine, ethanolamine (B43304), and L-2,4-diaminobutyric acid (L-DABA), albeit with significantly lower efficiency. researchgate.net The highest activity among multiple tested nucleophiles was observed with serine. tandfonline.com Interestingly, although serine is a better substrate in vitro than ethanolamine, the final structure of this compound contains an ethanolamine moiety, suggesting that a decarboxylation event occurs after the initial condensation with citrate. tandfonline.com

In vitro reconstitution experiments with purified AcsD, AcsA, and AcsC from Pseudomonas syringae demonstrated that these enzymes can collectively condense citrate, ethanolamine, 2,4-diaminobutyrate, and α-ketoglutarate to form this compound. researchgate.netasm.orgnih.gov Furthermore, replacing ethanolamine with structural analogs like ethylene (B1197577) diamine or 1,3-diaminopropane (B46017) resulted in the formation of biologically active this compound analogs. researchgate.netasm.orgnih.gov This demonstrates a degree of promiscuity in substrate acceptance, which has implications for the potential of these enzymes in biocatalysis. nih.gov

EnzymeSubstratesProduct
AcsD, AcsA, AcsCCitrate, Ethanolamine, 2,4-Diaminobutyrate, α-KetoglutarateThis compound
AcsD, AcsA, AcsCCitrate, Ethylene diamine, 2,4-Diaminobutyrate, α-KetoglutarateThis compound Analog
AcsD, AcsA, AcsCCitrate, 1,3-Diaminopropane, 2,4-Diaminobutyrate, α-KetoglutarateThis compound Analog

Table 2: In vitro reconstitution of this compound and its analogs using purified enzymes from Pseudomonas syringae. researchgate.netasm.orgnih.gov

Enzyme Purification and Kinetic Analysis (e.g., K<sub>m</sub>, k<sub>cat</sub>)

Omics-Based Approaches

"Omics" technologies provide a global view of the molecular processes within an organism and are increasingly applied to this compound research. nih.govnih.gov These approaches, including genomics, transcriptomics, proteomics, and metabolomics, allow for a comprehensive analysis of the genes, transcripts, proteins, and metabolites involved in and affected by this compound production. frontiersin.orgresearchgate.net

Transcriptomics, specifically RNA sequencing (RNA-seq), has been used to study the regulation of this compound biosynthesis in Pseudomonas syringae pv. syringae B728a. plos.org An RNA-seq analysis comparing a wild-type strain to a mutant lacking the extracytoplasmic function (ECF) sigma factor, AcsS, identified hundreds of genes that were differentially expressed. plos.org This analysis revealed that AcsS is a major regulator of the this compound genes and also influences genes involved in other cellular processes like iron response and secretion. plos.org This highlights the power of omics to uncover complex regulatory networks that extend beyond the primary biosynthetic pathway.

Transcriptome Analysis (RNA-seq) for Gene Expression Profiling

Transcriptome analysis, particularly through RNA sequencing (RNA-seq), has been instrumental in elucidating the regulatory networks governing this compound biosynthesis and its role in bacterial physiology. By comparing the global gene expression profiles of wild-type strains with mutants under varying iron conditions, researchers can identify genes and pathways influenced by this compound production and its regulatory elements.

A key study on Pseudomonas syringae pv. syringae B728a utilized RNA-seq to investigate the function of AcsS, an extracytoplasmic function (ECF) sigma factor located within the this compound gene cluster. nih.govnih.govplos.org The analysis revealed that AcsS is a major regulator of genes involved in the biosynthesis and secretion of this compound. nih.govnih.gov When comparing the wild-type strain to an acsS deletion mutant under iron-limited conditions, RNA-seq identified 287 differentially expressed genes. nih.govnih.govplos.org Notably, the expression of 12 out of 15 genes in the this compound gene cluster was significantly decreased in the mutant, with fold changes ranging from 14.9-fold for acsA to 39.6-fold for acsD. plos.org This provided strong evidence for the role of AcsS in positively regulating the this compound biosynthetic pathway. nih.govnih.govplos.org

The transcriptome data also shed light on the broader physiological roles of AcsS and this compound. nih.gov Genes involved in iron response, secretion, extracellular polysaccharide production, and cell motility were among those differentially expressed, suggesting a link between this compound regulation and the plant-associated lifestyle of P. syringae. nih.govnih.gov For instance, genes for the siderophore pyoverdine were also found to be induced by iron limitation, though to a greater extent than those for this compound. pnas.org Furthermore, research in Sodalis glossinidius has shown that the expression of the this compound operon is induced under iron-limiting conditions and is repressed by the ferric uptake regulator (Fur) protein when iron is abundant. asm.org

Table 1: Selected Genes Differentially Expressed in P. syringae B728a ΔacsS Mutant vs. Wild Type

GeneFunctionFold Change (Mutant vs. Wild Type)Reference
acsSECF sigma factor-923 plos.org
acsDThis compound biosynthesis-39.6 plos.org
acsAThis compound biosynthesis-14.9 plos.org
Psyr_2582TonB-dependent siderophore receptor-18.4 plos.org

Proteomic Analysis of Iron-Binding Proteins

Proteomic studies offer a complementary approach to transcriptomics by directly analyzing the proteins present in a cell under specific conditions. In the context of this compound research, proteomics helps to identify and quantify iron-binding proteins and those whose expression is influenced by iron availability and siderophore production. These analyses can reveal the cellular machinery involved in iron metabolism and how it adapts to iron-rich or iron-poor environments.

Shotgun proteomics methods have been used to confirm the expression of proteins encoded by hypothetical genes identified through genome sequencing, providing experimental validation for their existence. apsnet.org In a study on Xanthomonas translucens (Xtu), proteomic analysis identified that approximately 9.8% of its proteome contains iron-binding sequence motifs. researchgate.net Further investigation revealed 26 secretory iron-binding virulent proteins (IBVPs) with diverse biological functions, including transport, antimicrobial resistance, and detoxification of reactive oxygen species, highlighting the co-regulation of secretory protein function and virulence by iron. researchgate.net

Quantitative proteomic analysis using techniques like tandem mass tag (TMT) labeling allows for the comparison of protein abundance across different conditions. For example, a study on the effects of transport stress on chicken liver iron metabolism used TMT quantitative proteomics to identify key proteins affected. bioprofile.cn This approach revealed that stress caused an enrichment of iron ions in the liver and identified differentially expressed proteins involved in iron metabolism, such as FTH1, IREB2, and HEPH. bioprofile.cn While not directly focused on this compound, this methodology is highly applicable to studying the proteomic response to this compound production and iron uptake.

Another study on neuronal cells used quantitative proteomics to analyze the response to iron deficiency. mdpi.com The results showed that proteins with iron ion binding and iron-sulfur cluster binding functions were significantly reduced under iron-deficient conditions, indicating the instability of these proteins when iron is scarce. mdpi.com This type of analysis could be used to understand how this compound production helps to stabilize the iron-proteome under iron-limiting conditions.

Table 2: Examples of Iron-Related Proteins Identified Through Proteomics

ProteinOrganism/SystemFunctionAnalytical TechniqueReference
This compound biosynthesis protein AcsFSeafood-associated bacteriaSiderophore biosynthesisShotgun proteomics acs.org
Yersiniabactin synthetaseSeafood-associated bacteriaSiderophore biosynthesisShotgun proteomics acs.org
FTH1, IREB2, HEPHChicken liverIron metabolismTMT quantitative proteomics bioprofile.cn
C-phycocyaninArthrospira platensisIron-binding proteinSize exclusion chromatography, Proteomics mdpi.com

Spectroscopic and Chromatographic Methods for Detection and Characterization

A variety of sophisticated analytical techniques are employed for the detection, quantification, and structural characterization of this compound and other siderophores. These methods are crucial for understanding their biosynthesis, function, and prevalence in different environments.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization-mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing non-volatile and thermally labile biomolecules like siderophores. nih.govwikipedia.org It allows for the transfer of ions from a solution into the gas phase for mass analysis with high sensitivity. nih.gov In the study of this compound from Pseudomonas syringae pv. syringae B728a, ESI-MS detected primary mass ions of m/z 590.15 and 294.57, which correspond to the singly deprotonated molecule [M-H]⁻ and the doubly deprotonated molecule [M-2H]²⁻, respectively. researchgate.net

ESI-MS can be coupled with tandem mass spectrometry (MS/MS) to obtain structural information through collision-induced dissociation (CID). nih.govnih.gov This allows for the fragmentation of a selected precursor ion to identify its constituent parts. This technique is invaluable for characterizing novel siderophores or confirming the structure of known ones. nih.gov The high sensitivity of ESI-MS enables the detection of siderophores at very low concentrations, often in the femtomole range. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection specificity and sensitivity of mass spectrometry. wikipedia.org This hyphenated technique is a powerful tool for analyzing complex mixtures containing siderophores. wikipedia.orgncsu.edufrontiersin.org In the context of this compound research, LC-MS has been used to analyze the products of in vitro biosynthesis reactions. researchgate.net By separating the reaction mixture before it enters the mass spectrometer, researchers can identify intermediates and the final this compound product, confirming the function of the biosynthetic enzymes. researchgate.net

LC-MS is also essential for the untargeted analysis of siderophores in complex biological and environmental samples. researchgate.net By searching for specific isotopic patterns of iron-siderophore complexes and characteristic fragmentation patterns, new siderophores can be discovered and characterized. ncsu.eduresearchgate.net The use of high-resolution LC-MS allows for the accurate determination of the mass of siderophores and their fragments, which is crucial for their identification. researchgate.net

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) is another soft ionization technique used for the analysis of large, non-volatile molecules. scielo.org.mx In this method, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules. In the characterization of siderophores from Pseudomonas syringae pv. phaseolicola 1448a, MALDI-TOF analysis of a fraction with high siderophore activity revealed a major peak at m/z 590.2, consistent with the published mass of this compound. nih.gov

MALDI-TOF MS is particularly useful for the rapid screening of microbial cultures for siderophore production and can also be used to identify bacteria based on their protein profiles. scielo.org.mx While it may not provide the same level of structural detail as ESI-MS/MS, its speed and ease of use make it a valuable tool in siderophore research.

Chrome Azurol S (CAS) Assays (Liquid and Agar-Based)

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting and quantifying siderophores. researchgate.netnih.gov The assay is based on the high affinity of siderophores for iron(III). researchgate.net In the assay, the ternary complex of chrome azurol S, iron(III), and a detergent (like hexadecyltrimethylammonium bromide) has a blue-green color. researchgate.netresearchgate.net When a siderophore is present, it removes the iron from the dye complex, causing a color change to orange or yellow. researchgate.netnih.gov

The CAS assay can be performed in both liquid and agar-based formats. researchgate.netresearchgate.net The liquid assay allows for the quantification of siderophore production in culture supernatants. nih.govspringernature.com The agar-based assay is used for screening microbial colonies for siderophore excretion, where a color change in the agar (B569324) surrounding a colony indicates siderophore production. researchgate.netspringernature.com This method has been widely used in studies involving this compound to test for iron-chelating activity in culture supernatants and purified fractions. researchgate.net While the CAS assay is not specific to this compound and detects all types of siderophores, it is an essential tool for initial screening and for guiding the purification of these iron-chelating molecules. nih.govspringernature.com

Table 3: Summary of Analytical Methods for this compound Research

MethodPrincipleApplication in this compound ResearchReference
Transcriptome Analysis (RNA-seq) High-throughput sequencing of RNA to profile gene expression.Identifying genes regulated by iron and the AcsS sigma factor, understanding the regulatory network of this compound biosynthesis. nih.govnih.govplos.org
Proteomic Analysis Large-scale study of proteins, their structures, and functions.Identifying iron-binding proteins and those whose expression is altered by iron availability and this compound. apsnet.orgresearchgate.netbioprofile.cn
Electrospray Ionization Mass Spectrometry (ESI-MS) Soft ionization technique for producing ions from macromolecules in solution.Determining the accurate mass of this compound and its fragments for structural confirmation. nih.govwikipedia.orgresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation of compounds by liquid chromatography followed by mass analysis.Analyzing in vitro biosynthesis reaction products and detecting siderophores in complex mixtures. researchgate.netwikipedia.orgncsu.edu
Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) Soft ionization technique where a laser strikes a matrix containing the analyte.Rapid screening for this compound production in microbial cultures. scielo.org.mxnih.gov
Chrome Azurol S (CAS) Assays Colorimetric assay based on the high affinity of siderophores for iron.Detecting and quantifying total siderophore production in liquid cultures and on agar plates. researchgate.netresearchgate.netnih.gov

Structural Biology Techniques

X-ray Crystallography of this compound Biosynthetic Proteins (e.g., AcsD)

X-ray crystallography has been instrumental in revealing the atomic-level details of AcsD, a key enzyme in the this compound biosynthetic pathway. nih.govresearchgate.net AcsD is a type A NRPS-independent siderophore (NIS) synthetase responsible for the first committed step in this compound biosynthesis: the condensation of citric acid and L-serine. nih.govnih.gov

Structural studies of AcsD from Pectobacterium chrysanthemi (formerly Erwinia chrysanthemi) have shown that the protein exists as a dimer in solution, a finding consistent with gel filtration experiments. nih.govresearchgate.net The crystal structure of AcsD was solved to a resolution of 2.25 Å. researchgate.netpdbj.org The protein crystallized in the orthorhombic space group P2(1)2(1)2(1), with two molecules in the asymmetric unit. researchgate.netnih.gov The structure revealed a novel protein fold consisting of three domains that resemble a thumb, palm, and fingers, which create the active site. researchgate.net

Crystallographic analyses of AcsD in complex with its substrates, ATP and citrate, have provided a mechanistic rationale for the enzyme's function. nih.govebi.ac.uk These structures show how AcsD specifically recognizes and binds citrate and facilitates its activation via adenylation, forming a citryl-adenylate intermediate. nih.govresearchgate.net This step is crucial for the subsequent stereospecific formation of a precursor to this compound. nih.gov The structural data has also been used to rationalize the substrate utilization profile for the acylation reaction. nih.gov

Table 1: Crystallographic Data for Pectobacterium chrysanthemi AcsD

Parameter Value Source(s)
Molecular Weight 71,140 Da researchgate.net
Space Group P2(1)2(1)2(1) researchgate.netnih.gov
Unit-cell parameters a = 80.3 Å, b = 95.7 Å, c = 161.1 Å, α = β = γ = 90° researchgate.net
Resolution 2.25 Å researchgate.netpdbj.org
Contents of asymmetric unit 2 molecules researchgate.net

In Vivo and In Planta Assays

In vivo and in planta assays are essential for understanding the biological relevance of this compound in the context of bacterial physiology, host-pathogen interactions, and environmental fitness. These experiments move beyond in vitro characterization to assess the siderophore's function in a more complex and biologically relevant setting.

Bacterial Growth Assays under Iron Limitation

The primary function of siderophores is to scavenge iron, a critical nutrient that is often scarce in the environment and within host organisms. asm.org Bacterial growth assays under iron-limiting conditions are fundamental to demonstrating the role of this compound in iron acquisition. These assays typically involve growing bacterial strains in a minimal medium depleted of iron or containing an iron chelator, such as 2,2'-dipyridyl, to induce iron starvation. researchgate.netbiorxiv.org

Studies on various bacteria, including Pseudomonas syringae and Sodalis glossinidius, have consistently shown that mutant strains unable to synthesize this compound exhibit significantly impaired growth under iron-limited conditions compared to their wild-type counterparts. researchgate.netnih.gov For instance, research on P. syringae pv. syringae B728a demonstrated that strains deficient in the production of both pyoverdine and this compound were unable to grow under iron-limiting conditions, confirming these are the primary siderophores for this bacterium. researchgate.net Similarly, a Sodalis glossinidius mutant with a defect in the acsD gene, which is essential for this compound synthesis, showed no detectable siderophore production and had growth defects in vitro. asm.org The growth of these mutants can often be restored by the addition of exogenous this compound, confirming the functionality of the transport system. asm.org

Table 2: Representative Findings from Bacterial Growth Assays under Iron Limitation

Bacterial Species Mutant Strain Growth Condition Observation Source(s)
***Pseudomonas syringae* pv. syringae B728a** Pyoverdine/Achromobactin deficient Iron-limiting minimal medium No growth researchgate.net
***Dickeya dadantii* 3937** This compound deficient Iron-depleted cultures Reduced growth and delayed symptom appearance researchgate.net
Sodalis glossinidius acsD mutant (this compound synthesis) Iron-limited media Greatly reduced in vitro growth nih.govasm.org
Sodalis glossinidius acr mutant (this compound receptor) Iron-limited media Greatly reduced in vitro growth, not restored by exogenous this compound nih.govasm.org

Pathogenicity and Virulence Assessment in Host Models (e.g., African violets, bean plants, tsetse fly)

To determine the contribution of this compound to disease development, researchers employ various host models. These assays involve infecting the host with wild-type and this compound-deficient bacterial strains and observing the progression of disease symptoms.

In the case of the plant pathogen Dickeya dadantii (formerly Erwinia chrysanthemi), pathogenicity tests on African violets (Saintpaulia ionantha) have shown that this compound production is a virulence factor. researchgate.netnih.gov The inability of the bacterium to synthesize both of its siderophores, chrysobactin (B1668919) and this compound, leads to a significant delay in the onset of symptoms and curtails the proliferation of the bacteria within the infected plant tissues. researchgate.net However, in other host-pathogen systems, the role of this compound in virulence is not as clear-cut. For example, in Pseudomonas syringae pv. phaseolicola 1448a, the causal agent of bean halo blight, neither this compound nor pyoverdine appears to be essential for causing lesions in bean pods. nih.gov

In the context of insect symbiosis, the this compound iron acquisition system of Sodalis glossinidius is crucial for its colonization of the tsetse fly (Glossina sp.). nih.govbiorxiv.org Expression of the this compound operon has been detected when Sodalis is within the tsetse fly. nih.gov A Sodalis mutant unable to synthesize siderophores showed reduced growth when inoculated into tsetse flies, highlighting the importance of this iron acquisition system for the bacterium's ability to thrive within its host. asm.org

Table 3: Summary of this compound's Role in Pathogenicity and Virulence

Pathogen/Symbiont Host Model Key Finding Source(s)
Dickeya dadantii African violet (Saintpaulia ionantha) This compound contributes to full virulence; mutants show delayed symptoms. researchgate.netresearchgate.netnih.gov
***Pseudomonas syringae* pv. phaseolicola 1448a** Bean (Phaseolus vulgaris) pods This compound is not required to cause halo blight lesions. nih.gov
Sodalis glossinidius Tsetse fly (Glossina sp.) The this compound system is expressed in the host and contributes to bacterial growth. nih.govasm.org

Epiphytic and Apoplastic Fitness Studies

Epiphytic fitness refers to the ability of a microorganism to survive and multiply on the surface of plants, while apoplastic fitness relates to its survival in the spaces between plant cells. Iron is a limiting nutrient in both of these environments.

Studies on Pseudomonas syringae pv. syringae have demonstrated that this compound is important for its epiphytic fitness. researchgate.netasm.org Mutants of P. syringae pv. syringae 22d/93 that are defective in either this compound or pyoverdine biosynthesis show reduced population sizes on soybean leaves, indicating that these siderophores are crucial for successful colonization of the leaf surface. asm.org The production of siderophores like this compound allows bacteria to outcompete other microorganisms for limited iron resources on the plant surface. plos.org Research also suggests that this compound may play a role in the apoplastic environment, where bacteria must cope with iron limitation to successfully infect the host. researchgate.net

Evolutionary and Comparative Genomics of Achromobactin Pathways

Conservation and Divergence of Achromobactin Gene Clusters Across Species

The gene clusters responsible for this compound biosynthesis exhibit both remarkable conservation and notable divergence across different bacterial species, reflecting a dynamic evolutionary history. These clusters are typically found in genomic regions rich in genes for secondary metabolite production. plos.org

In Pseudomonas syringae pv. syringae B728a, the this compound gene cluster spans approximately 19.9 kb and contains 16 genes (Psyr_2580 to Psyr_2595). plos.org A highly homologous cluster is found in P. syringae pv. phaseolicola 1448a, showing 88% similarity at the nucleotide level, with conservation of gene order and directionality for all 16 genes. plos.org However, this entire 14-gene cluster is notably absent from the genome of the well-studied pathovar P. syringae pv. tomato DC3000. plos.orgresearchgate.net

A key point of divergence is in the regulatory elements. The pseudomonad this compound clusters in B728a and 1448a contain a gene for an extracytoplasmic function (ECF) sigma factor, acsS, which regulates the cluster in response to iron limitation. plos.org Homologs of acsS are absent in the Dickeya strains, indicating a different regulatory mechanism for this compound production in these bacteria. researchgate.net This mix of highly conserved core synthetic genes and divergent regulatory components highlights how a functional module can be integrated into different bacterial regulatory networks.

Table 1: Comparison of this compound Gene Clusters in Select Bacterial Strains

FeaturePseudomonas syringae pv. syringae B728aPseudomonas syringae pv. phaseolicola 1448aDickeya dadantii 3937
Cluster Size ~19.9 kbHomologous to B728a~20.6 kb
Gene Count 1616Data not specified
Overall Homology to B728a 100%88%Low
Key Biosynthesis Genes acsA, acsC, acsD, acsEHomologous to B728aHomologous to B728a
ABC Transporter cbrABCDHomologous to B728aHomologous to B728a
Regulatory Gene (acsS) PresentPresent (93% similarity to B728a)Absent

Phylogenomic Analysis of NIS Synthetases

The biosynthesis of this compound is notable for its reliance on Non-Ribosomal Peptide Synthetase (NRPS)-Independent Siderophore (NIS) synthetases. These enzymes activate and condense substrates (a carboxylate and an amine/alcohol) via an acyl-adenylate intermediate without the canonical domain structure of NRPS enzymes. nih.gov Phylogenetic analyses have classified NIS synthetases into distinct types based on substrate specificity and sequence identity, primarily types A, B, and C. nih.govtandfonline.comnih.gov

The this compound pathway uniquely employs enzymes from all three major NIS synthetase types, making it a valuable model for studying this enzyme family. nih.gov

Type A Synthetases utilize citrate (B86180) as the carboxylate substrate. tandfonline.comnih.gov In the this compound pathway, the enzyme AcsD is a canonical Type A synthetase that catalyzes the condensation of citrate with a nucleophile, such as serine or ethanolamine (B43304). nih.govtandfonline.com

Type B Synthetases are specific for α-ketoglutarate as the carboxylate substrate. tandfonline.commicropspbgmu.ru

Type C Synthetases use citryl or succinyl derivatives as their preferred substrates. tandfonline.com The aerobactin (B1664392) synthetase IucC is a well-studied example of a Type C enzyme. nih.gov

The initial phylogenetic division of NIS synthetases correlated well with their function. tandfonline.com For example, AcsD from the this compound pathway was shown to be highly specific for citrate. tandfonline.com The reconstitution of the this compound biosynthesis pathway using the three NIS synthetases (AcsA, AcsB, and AcsD) demonstrated their sequential action in incorporating ethanolamine, 2,4-diaminobutyrate, and two molecules of α-ketoglutarate onto the citrate core. tandfonline.com

Table 2: Classification of NIS Synthetases in Siderophore Biosynthesis

NIS Synthetase TypePreferred Carboxylate SubstrateExample Enzyme in this compound PathwayFunction in this compound Pathway
Type A CitrateAcsDCatalyzes the formation of O-citrylethanolamine. tandfonline.com
Type B α-ketoglutarateAcsA, AcsB (presumed)Condensation of α-ketoglutarate. tandfonline.com
Type C Citryl or Succinyl derivativesAcsC (presumed)Attaches 2,4-diaminobutyric acid to the citrate moiety. escholarship.org

Role of Horizontal Gene Transfer in this compound Distribution

First, the this compound gene cluster has a patchy distribution. It is present in some strains and pathovars of P. syringae (like B728a and 1448a) but absent in others (like DC3000), which is a common indicator of HGT. plos.orgresearchgate.netdpi.qld.gov.au Furthermore, the cluster is often located within genomic regions of plasticity, which are known hotspots for the integration of foreign DNA. dpi.qld.gov.au In P. syringae B728a, the this compound cluster is part of a larger, 186 kb peptide synthetase-rich region that appears to have been inherited from different microbial ancestors. plos.org

Finally, analysis of the genomic context often reveals features associated with mobile genetic elements. In a comparative analysis of Pseudomonas fluorescens strains, genes associated with multitrophic interactions, including siderophore biosynthesis, were found in regions with atypical trinucleotide composition, suggesting relatively recent acquisition. nih.gov The evolution of siderophore production systems like pyoverdine in Pseudomonas aeruginosa has also been shown to be substantially shaped by HGT. nih.gov The presence of the this compound system in diverse species and its variable presence within a single species point to HGT as a primary mechanism for its distribution, providing a rapid means for bacteria to acquire a valuable iron-scavenging capability. plos.orgresearchgate.net

Emerging Research Directions in Achromobactin Studies

Elucidation of Uncharacterized Biosynthetic Enzymes and Regulatory Factors

The biosynthesis of achromobactin is a complex process involving a series of enzymatic reactions. ontosight.ai While the core pathway has been outlined, research is ongoing to fully characterize all the enzymes and regulatory proteins involved. The pathway is known to be dependent on non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) synthetases. tandfonline.comresearchgate.net

In Pseudomonas syringae pv. syringae B728a, the enzymes AcsD, AcsA, and AcsC have been shown to condense citrate (B86180), ethanolamine (B43304), 2,4-diaminobutyrate, and α-ketoglutarate to form this compound. nih.govnih.gov Structural and biochemical studies of AcsD from Pectobacterium chrysanthemi have provided mechanistic insights, revealing a unique acyladenylate-forming enzyme with a novel fold. researchgate.net This enzyme catalyzes the stereospecific formation of an enzyme-bound (3R)-citryladenylate, which then reacts with L-serine, the likely precursor to the final this compound structure. researchgate.netresearchgate.net Despite serine being a better substrate in vitro, the structure of this compound suggests that O-citrylethanolamine is the true intermediate, implying a subsequent decarboxylation step. tandfonline.com

A key regulatory factor identified in the this compound gene cluster of P. syringae B728a is AcsS, an extracytoplasmic function (ECF) sigma factor. plos.orgnih.gov AcsS is a major regulator of the genes involved in both the biosynthesis and secretion of this compound. plos.orgplos.org However, the production of this compound is not entirely eliminated in mutants lacking AcsS, which suggests the involvement of other, yet to be fully characterized, regulatory factors. plos.orgnih.gov Further research aims to identify these additional regulators and elucidate the precise catalytic mechanisms and substrate specificities of all biosynthetic enzymes in the pathway. tandfonline.com

Comprehensive Analysis of Regulatory Networks and Cross-Talk with Other Siderophore Systems

The regulation of this compound biosynthesis is integrated into broader cellular networks that respond to iron availability and other environmental signals. ontosight.ai In many bacteria, the ferric uptake regulator (Fur) protein acts as a global repressor of iron acquisition systems, including siderophore biosynthesis, under iron-replete conditions. asm.orgnih.gov

In P. syringae B728a, the ECF sigma factor AcsS plays a central role, but its regulatory influence extends beyond this compound. plos.org Transcriptomic analysis revealed that AcsS affects the expression of numerous genes related to iron response, secretion, and cell motility. plos.org Notably, there is evidence of cross-talk between the this compound and pyoverdine siderophore systems. The deletion of acsS not only reduces this compound production but also leads to a decrease in the expression of pvdS, the sigma factor that regulates pyoverdine biosynthesis. plos.org This indicates a complex interplay where AcsS influences both siderophore systems. plos.org

Furthermore, other global regulatory systems are implicated. In Erwinia chrysanthemi (now Dickeya dadantii), the PhoPQ two-component system, a sensor of environmental signals, has been shown to influence the expression of the acs operon required for this compound biosynthesis. asm.org A mutation in the sensor kinase gene phoQ resulted in enhanced expression of genes involved in this compound biosynthesis and transport. asm.org Similarly, in Pseudomonas sp. strain HYS, the GacS/GacA two-component system positively regulates a nonfluorescent siderophore, and such global regulators are known to have cross-talk with siderophore pathways. asm.org Understanding these intricate and multilayered regulatory networks is critical for a complete picture of how bacteria manage iron homeostasis. mdpi.comannualreviews.org

Detailed Molecular Mechanisms of Iron Release from this compound within the Cell

Once the ferric-achromobactin complex is transported into the bacterial cytoplasm, the iron must be released to become metabolically available. The mechanisms for iron release from siderophores are generally less understood than their synthesis and transport. asm.org The predominant proposed mechanism involves the reduction of ferric (Fe³⁺) iron to its ferrous (Fe²⁺) state. mdpi.commdpi.com This reduction is typically carried out by non-specific flavin reductases within the cell. mdpi.com The siderophore has a much lower affinity for ferrous iron, leading to its spontaneous release. mdpi.commdpi.com

An alternative mechanism is the enzymatic degradation or hydrolysis of the siderophore molecule itself, which alters its structure and weakens its bond with the iron ion, facilitating release. mdpi.commdpi.com In the context of this compound, an open reading frame (Psyr2594) in P. syringae B728a is predicted to encode a protein with an atypical [2Fe-2S] cluster. nih.gov Proteins containing such clusters are often linked to efficient iron reduction and release from internalized ferric-siderophore complexes, suggesting this protein may provide a specific mechanism for efficient iron recovery from ferric-achromobactin. nih.gov Further research is needed to experimentally validate these proposed mechanisms and identify the specific reductases or hydrolases involved in the intracellular release of iron from this compound.

Advanced Structural and Mechanistic Studies of this compound-Iron Complexes and Receptor Interactions

Understanding the interaction between the ferric-achromobactin complex and its specific cell surface receptors is crucial for comprehending the iron uptake process. In Gram-negative bacteria, the transport of the iron-siderophore complex across the outer membrane is an energy-dependent process mediated by TonB-dependent receptors. mdpi.comasm.org These receptors recognize the specific ferric-siderophore complex, leading to its internalization into the periplasm. mdpi.com From the periplasm, the complex is transported into the cytoplasm by an ABC (ATP-binding cassette) transporter. asm.orgnih.gov

Structural studies have begun to illuminate the biosynthesis machinery, such as the work on the enzyme AcsD, which revealed a novel protein fold and a rationale for the stereospecific formation of a citryladenylate intermediate. researchgate.netresearchgate.net However, high-resolution crystal structures of the complete ferric-achromobactin complex and its binding to the outer membrane receptor (designated Acr in Dickeya dadantii) are still emerging areas of research. researchgate.net Such advanced structural studies would provide detailed mechanistic insights into the molecular recognition process, the conformational changes that occur in the receptor upon binding, and the subsequent steps of translocation across the membrane. These studies are essential for a complete molecular understanding of how bacteria utilize this important siderophore.

Q & A

Q. What is the biosynthetic pathway of achromobactin, and what enzymatic steps distinguish it from other bacterial siderophores?

this compound is synthesized via a non-ribosomal peptide synthetase (NRPS)-independent pathway involving three types of synthetases (AcsD, AcsA, and AcsC). These enzymes catalyze the condensation of citrate, ethanolamine, 2,4-diaminobutyrate, and α-ketoglutarate. Unlike NRPS-dependent siderophores (e.g., pyoverdine), this compound biosynthesis relies on modular substrate recognition, allowing analogs to form by substituting ethanolamine with other diamines .

Q. How does this compound contribute to bacterial survival under iron-limited conditions?

this compound acts as a high-affinity iron chelator, enabling Pseudomonas syringae strains like B728a to scavenge iron in plant apoplastic spaces. Disruption of this compound biosynthesis significantly reduces epiphytic fitness and biofilm formation, as shown through RNA-seq analysis and phenotypic assays .

Q. What regulatory mechanisms control this compound biosynthesis in Pseudomonas syringae?

The extracytoplasmic function (ECF) σ factor AcsS directly regulates the this compound gene cluster. RNA-seq data reveal that AcsS deletion mutants exhibit >10-fold downregulation of this compound biosynthetic operons. AcsS also co-regulates efflux systems (e.g., RND-type transporter PseABC) critical for siderophore secretion .

Q. Which experimental methods are standard for this compound purification and quantification?

Purification involves methanol/ethyl acetate extraction followed by silica column chromatography. Quantification uses liquid chromatography-electrospray ionization-time-of-flight mass spectrometry (LC-ESI TOF MS) with parameters optimized for negative ionization mode (e.g., 10 mM ammonium acetate mobile phase, 0.5 ml/min flow rate) .

Q. How do researchers validate the specificity of this compound in iron acquisition versus other siderophores?

Comparative studies with pyoverdine-deficient mutants and iron-limited growth assays (e.g., in HMM media with 1.7 mM citrate) isolate this compound’s role. LC-ESI TOF MS confirms the absence of pyoverdine interference in purified samples .

Advanced Research Questions

Q. How can contradictions in RNA-seq data on this compound-related gene expression be resolved?

Contradictions (e.g., fold-change discrepancies in operon expression) arise from normalization methods (RPKM vs. raw counts) or strain-specific regulatory networks. Re-analysis using stringent statistical thresholds (p ≤ 0.001) and validation via qRT-PCR or knockout mutants can clarify direct vs. indirect regulatory effects .

Q. What experimental design considerations are critical for studying this compound’s role in biofilm formation?

Biofilm assays must account for iron availability (e.g., using chelators like deferoxamine) and genetic background (e.g., AcsS mutants). RNA-seq should include biological triplicates to control for variability in extracellular polysaccharide (EPS) co-regulation .

Q. How does this compound biosynthesis co-regulate with other iron-acquisition systems, such as pyoverdine?

Transcriptomic analyses reveal overlapping regulons: AcsS deletion mutants show dysregulation of both this compound and pyoverdine transporters. Co-regulation studies require dual-siderophore quantification (via LC-MS) and iron-responsive promoter fusions .

Q. What methodological challenges arise during in vitro reconstitution of this compound biosynthesis?

Substrate specificity of AcsD/AcsA/AcsC complicates analog synthesis. Ethanolamine substitution experiments require rigorous LC-ESI TOF MS validation to confirm analog integrity and bioactivity .

Q. How can comparative genomics improve understanding of this compound’s evolutionary conservation?

BLASTP-based homology searches (e.g., against Dickeya dadantii this compound clusters) identify conserved synthetases. Phylogenetic analysis of NIS systems across Pseudomonadaceae highlights adaptive iron-scavenging strategies in plant pathogens .

Methodological Guidance

  • RNA-seq Analysis : Use DEGseq (R package) under a random sampling model for differential expression analysis. Normalize via RPKM to account for sequencing depth .
  • Statistical Validation : Apply Benjamini-Hochberg correction for multiple testing in transcriptomic datasets .
  • Replication : Include ≥3 biological replicates in siderophore purification and LC-ESI TOF MS runs to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.